20-O-Demethyl-AP3
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-phosphonopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTABPSJONFLPO-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017380 | |
| Record name | 3-Phosphono-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23052-80-4, 20263-06-3 | |
| Record name | 3-Phosphono-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, 3-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020263063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Amino-3-phosphonopropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phosphono-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2-Amino-3-phosphonopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FNS8ES1TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of 20-O-Demethyl-AP3: An In-depth Technical Guide
Introduction
20-O-Demethyl-AP3 is a metabolite of the potent antitumor agent Ansamitocin P-3. Ansamitocin P-3 belongs to the maytansinoid family of natural products, which are known for their profound cytotoxic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, primarily inferred from the well-characterized activities of its parent compound, Ansamitocin P-3. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and microtubule-targeting agent research.
While direct experimental data on this compound is limited in the public domain, the structural similarity and metabolic relationship to Ansamitocin P-3 provide a strong basis for understanding its biological activity. It is hypothesized that the demethylation at the C20 position has a negligible impact on the core pharmacophore responsible for its cytotoxic effects.
Core Mechanism of Action: Microtubule Inhibition
The primary mechanism of action of Ansamitocin P-3, and by extension this compound, is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Ansamitocin P-3 exerts its effects by binding directly to tubulin, the protein subunit of microtubules. This binding occurs at the vinblastine binding site, a distinct pocket on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules.
The consequences of this microtubule disruption are most profound during mitosis. The mitotic spindle, a complex structure composed of microtubules, is essential for the proper segregation of chromosomes into daughter cells. By interfering with microtubule dynamics, Ansamitocin P-3 and its metabolites prevent the formation of a functional mitotic spindle, leading to a cell cycle arrest in the G2/M phase.
Prolonged mitotic arrest triggers a cellular surveillance mechanism known as the spindle assembly checkpoint. Failure to satisfy this checkpoint ultimately leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Signaling Pathways
The signaling cascade initiated by microtubule disruption by Ansamitocin P-3, and likely this compound, culminates in apoptosis. The following diagram illustrates the key events in this pathway.
Unveiling 20-O-Demethyl-AP3: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 20-O-Demethyl-AP3, a minor metabolite of the potent antitumor agent Ansamitocin P-3. We delve into the discovery of this compound through metabolic studies, its origin as a biotransformation product, and the critical biological pathway it shares with its parent compound. This document offers a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry, featuring detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction
Ansamitocin P-3, a macrocyclic lactam of the maytansinoid family, is a highly potent microtubule inhibitor with significant antitumor activity.[1] Originally isolated from the fermentation broth of the actinomycete Actinosynnema pretiosum, its complex structure and potent biological activity have made it a focal point of cancer research and a key component in the development of antibody-drug conjugates (ADCs).[2] The metabolism of such potent compounds is of critical importance in understanding their pharmacokinetic profile, efficacy, and potential toxicities. In vitro studies utilizing liver microsomes have been instrumental in elucidating the metabolic fate of Ansamitocin P-3, leading to the identification of several metabolites, including this compound.[3] This guide will illuminate the discovery and origin of this specific metabolite, providing a detailed look at the experimental procedures and the broader biological context of its action.
Discovery and Origin of this compound
The discovery of this compound is a direct result of in vitro metabolism studies aimed at characterizing the biotransformation of Ansamitocin P-3.[3]
Origin: A Product of Hepatic Metabolism
This compound has been identified as a minor metabolite of Ansamitocin P-3, formed through O-demethylation at the C-20 position of the parent molecule.[1][3] This metabolic conversion is primarily carried out by cytochrome P450 enzymes located in the liver.[3] In vitro experiments using rat and human liver microsomes have confirmed this metabolic pathway.[3] The biotransformation of Ansamitocin P-3 is a critical area of study, as its metabolites may possess altered biological activity and contribute to the overall pharmacological profile of the parent drug.
Experimental Discovery: In Vitro Metabolism Studies
The identification of this compound was achieved through the incubation of Ansamitocin P-3 with liver microsomes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3] This powerful analytical technique allows for the separation, detection, and structural elucidation of metabolites present in complex biological matrices.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of the parent compound, Ansamitocin P-3, and its metabolism.
Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 [4]
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Cancer) | 20 ± 3 |
| HeLa (Cervical Cancer) | 50 ± 0.5 |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
Table 2: Ansamitocin P-3 Metabolism in Liver Microsomes [3]
| Species | Microsome Type | % of Ansamitocin P-3 Metabolized | Key Metabolic Pathways |
| Rat | Liver | ~20% | 10-O-demethylation, 20-O-demethylation, Hydroxylation |
| Human | Liver | ~70% | 10-O-demethylation, 20-O-demethylation, Hydroxylation |
Experimental Protocols
In Vitro Metabolism of Ansamitocin P-3 in Liver Microsomes
This protocol outlines the general procedure for the in vitro metabolism of Ansamitocin P-3 using liver microsomes to identify metabolites like this compound.[3][5]
Materials:
-
Ansamitocin P-3
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
100 mM Phosphate buffer (pH 7.4)
-
20 mM NADPH solution (in phosphate buffer)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Purified water (Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (LC/MS/MS)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
Ansamitocin P-3 solution (final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution. A control reaction without NADPH should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of cold methanol or acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for LC/MS/MS: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
LC/MS/MS Analysis: Analyze the supernatant using a validated LC/MS/MS method to separate and identify the parent compound and its metabolites. The mass spectrometer will be operated in a mode that allows for the detection of predicted metabolites (e.g., demethylated products) and the fragmentation patterns can be used for structural confirmation.
Signaling Pathways and Experimental Workflows
Ansamitocin P-3 Mechanism of Action: Microtubule Inhibition
Ansamitocin P-3 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The signaling pathway is initiated by the binding of Ansamitocin P-3 to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules. The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Ansamitocin P-3 signaling pathway leading to apoptosis.
Experimental Workflow for Metabolite Identification
The following diagram illustrates the typical workflow for the discovery and identification of metabolites such as this compound from in vitro metabolism studies.
Caption: Workflow for identifying Ansamitocin P-3 metabolites.
Conclusion
This compound, a minor metabolite of Ansamitocin P-3, provides a valuable piece in the complex puzzle of this potent anticancer agent's pharmacology. Its discovery through meticulous in vitro metabolism studies highlights the importance of understanding the biotransformation of therapeutic compounds. While sharing the fundamental mechanism of action of its parent compound through microtubule inhibition, the characterization of such metabolites is crucial for a comprehensive assessment of a drug's overall activity, clearance, and potential for drug-drug interactions. This technical guide serves as a foundational resource for researchers, offering a detailed overview of the discovery, origin, and biological context of this compound, and providing practical experimental frameworks for further investigation in the field of cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
Unveiling the Biological Activity of 20-O-Demethyl-AP3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule-inhibiting agent with significant antitumor activity. While direct and extensive research on this compound is limited, its biological activity is inferred to be comparable to its parent compound due to structural similarities. This guide provides a comprehensive overview of the biological activity of Ansamitocin P-3 as a proxy for this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action: Microtubule Destabilization
Ansamitocin P-3, and by extension this compound, exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a requisite structure for chromosome segregation during mitosis. This interference leads to a cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Quantitative Biological Activity of Ansamitocin P-3
The cytotoxic and antiproliferative activities of Ansamitocin P-3 have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | [1] |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
| A-549 | Lung Carcinoma | 400 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 400 | [2] |
| HCT-116 | Colorectal Carcinoma | 81 | [2] |
| U937 | Histiocytic Lymphoma | 180 |
Signaling Pathway of Ansamitocin P-3 Induced Apoptosis
The inhibition of microtubule polymerization by Ansamitocin P-3 initiates a signaling cascade that culminates in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules. Key proteins in this checkpoint, such as Mad2 and BubR1, are activated, leading to a mitotic block. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often mediated by the tumor suppressor protein p53.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are the protocols for assays commonly used to evaluate the biological activity of microtubule-targeting agents.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the antiproliferative activity of a compound.
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Ansamitocin P-3) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the compound concentration.
References
The Emergence of 20-O-Demethyl-AP3: A Key Metabolite of the Antitumor Agent Ansamitocin P-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3 (AP-3), a potent maytansinoid with significant antitumor activity, has been a focal point of research in oncology and drug development. Its complex biosynthesis by the actinomycete Actinosynnema pretiosum involves a series of intricate post-polyketide synthase (PKS) modifications. This technical guide delves into a specific and crucial metabolite of AP-3, 20-O-Demethyl-AP3. While primarily generated through targeted genetic engineering of A. pretiosum, its characterization provides invaluable insights into the structure-activity relationships of maytansinoids and opens avenues for the creation of novel antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the biotransformation process leading to this compound, detailed experimental protocols for its production and analysis, quantitative data on ansamitocin production, and a visualization of the regulatory mechanisms governing its parent compound's biosynthesis.
Introduction
Ansamitocin P-3 is a 19-membered macrocyclic lactam that exerts its potent cytotoxic effects by inhibiting tubulin polymerization. This mechanism of action has made it a valuable payload for ADCs. The biosynthesis of AP-3 is a multi-step process encoded by a large gene cluster (asm) in A. pretiosum. One of the final tailoring steps in this pathway is the O-methylation at the C-20 position of the ansamitocin core structure.
The targeted disruption of the gene responsible for this methylation, asm7, which encodes a 20-O-methyltransferase, leads to the accumulation of the metabolite 20-O-Demethyl-ansamitocin P-3 (also referred to as 20-demethyl-ansamitocin P-3 or QG-1)[1]. While there is some indication from commercial suppliers that this compound may be a minor natural metabolite, the preponderance of scientific literature points to its origin as a product of genetic engineering.
In contrast to the engineered C-20 demethylation, in vivo metabolism studies of Ansamitocin P-3 in human and rat liver microsomes have shown that demethylation primarily occurs at the C-10 position[2][3][4][5]. This highlights the specificity of different enzymatic systems and the potential to generate novel ansamitocin analogs through both biological and synthetic methods.
This guide will provide a detailed exploration of this compound, offering valuable information for researchers working on the development of maytansinoid-based therapeutics.
Biosynthesis and Metabolism
The formation of this compound is a direct consequence of modifying the natural biosynthetic pathway of Ansamitocin P-3.
The Ansamitocin P-3 Biosynthetic Pathway
The biosynthesis of AP-3 begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and involves the action of a type I polyketide synthase (PKS)[6]. Following the assembly of the polyketide backbone, a series of post-PKS modifications occur, including halogenation, carbamoylation, epoxidation, and methylation[7][8][9]. The final steps involve O-acylation and N-methylation to yield the mature AP-3 molecule.
The O-methylation at the C-20 position is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase encoded by the asm7 gene[8][9].
Generation of this compound through Genetic Engineering
The production of this compound is achieved by the targeted inactivation of the asm7 gene in A. pretiosum[1]. By knocking out this gene, the final O-methylation step at the C-20 position is blocked, leading to the accumulation of the immediate precursor, this compound.
Quantitative Data
Table 1: Ansamitocin P-3 Production in Engineered Actinosynnema pretiosum Strains
| Strain | Genetic Modification | AP-3 Titer (mg/L) | Reference |
| ATCC 31280 (Wild Type) | - | 45.03 ± 0.95 | [1] |
| HQG-13 | Overexpression of FDTS | 71.95 ± 6.95 | [1] |
| HQG-17 | Overexpression of dTGD | 83.47 ± 4.83 | [1] |
| NXJ-22 | Inactivation of ansa30 | ~70 | [3] |
| NXJ-24 | Engineered post-modification steps | 246 | [10] |
| WXR-30 | Overexpression of FtsZ | 327.37 | [10] |
| Oasm13-17:asmUdpg | Overexpression of asm13-17 and asmUdpg | 680.5 | [11] |
| Engineered Strain | Overexpression of efflux pumps | 302.4 - 330.6 | [12] |
| Optimized Fermentation | Addition of soybean oil | 106.04 | [13] |
Table 2: In Vitro Metabolism of Ansamitocin P-3
| System | Metabolite(s) | Extent of Metabolism | Reference |
| Human Liver Microsomes | 10-O-demethylated AP-3, oxidized and sequentially oxidized/demethylated products | ~70% of AP-3 converted | [2][4][5] |
| Rat Liver Microsomes | 10-O-demethylated AP-3 and other metabolites | ~20% of AP-3 converted | [2][4][5] |
Experimental Protocols
Generation of this compound via Gene Knockout in Actinosynnema pretiosum
The following is a generalized workflow for the creation of an asm7 knockout mutant of A. pretiosum to produce this compound. This protocol is based on established methods for genetic manipulation in Actinomycetes, often employing CRISPR-Cas9 technology.
References
- 1. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 3. Identification and Engineering of Post-PKS Modification Bottlenecks for Ansamitocin P-3 Titer Improvement in Actinosynnema pretiosum subsp. pretiosum ATCC 31280 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 11. Rational approach to improve ansamitocin P-3 production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efflux identification and engineering for ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 20-O-Demethyl-AP3: A Metabolite of Ansamitocin P-3
An In-depth Guide to the Structural Elucidation of a Key Ansamitocin P-3 Metabolite
For researchers and professionals in the fields of oncology, pharmacology, and drug development, a comprehensive understanding of the metabolic fate of therapeutic agents is paramount. This guide provides a detailed technical overview of the structure elucidation of 20-O-Demethyl-AP3, a minor but significant metabolite of the potent microtubule inhibitor, Ansamitocin P-3. The structural characterization of this compound is crucial for a complete understanding of the biotransformation and potential activity of its parent drug.
Introduction
Ansamitocin P-3 is a macrocyclic antibiotic with significant antitumor properties, primarily functioning as a microtubule inhibitor. Its metabolism within biological systems leads to the formation of various derivatives, including this compound. The structural modification, specifically the demethylation at the C-20 position, can significantly alter the pharmacological profile of the parent compound. Therefore, precise structural elucidation is a critical step in its comprehensive evaluation. This document outlines the key experimental methodologies and data that have been instrumental in defining the molecular architecture of this compound.
Experimental Protocols
The structure of this compound was primarily determined through a combination of high-performance liquid chromatography (HPLC) for isolation and purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization.
Sample Preparation and Isolation
Metabolites of Ansamitocin P-3, including this compound, were generated through in vitro incubation with liver microsomes or in vivo studies. The resulting mixture was then subjected to solid-phase extraction (SPE) to remove interfering substances. Final purification of the metabolite was achieved using reversed-phase HPLC.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) were pivotal in determining the molecular formula and fragmentation pattern of the metabolite.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) was employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode was utilized.
-
Data Acquisition: Full scan MS and product ion scans were acquired to determine the precursor ion mass and its fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To definitively establish the site of demethylation and the overall structure, a suite of NMR experiments was conducted.
-
Spectrometers: High-field NMR spectrometers (e.g., 500 MHz or higher) were used to ensure adequate signal dispersion and resolution.
-
Solvents: Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) were used to dissolve the purified metabolite.
-
Experiments: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to assign all proton and carbon signals and to establish connectivity within the molecule.
Data Presentation
The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analyses that led to the structural confirmation of this compound.
Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₃₁H₄₁ClN₂O₉ | Determined from high-resolution mass spectrometry. |
| Molecular Weight | 622.2450 | Calculated from the molecular formula. |
| [M+H]⁺ (m/z) | 623.2523 | Observed precursor ion in positive mode ESI-MS. |
| Key MS/MS Fragments (m/z) | Data not available in search results | Fragmentation pattern confirms the ansamitocin core structure. |
¹H NMR Spectroscopic Data (Predicted)
Detailed experimental ¹H NMR data for this compound is not publicly available in the search results. The following are predicted chemical shifts based on the structure.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.8 | d | ~9.0 |
| H-4 | 5.8 - 6.1 | dd | ~9.0, ~5.0 |
| H-5 | 4.9 - 5.2 | d | ~5.0 |
| OCH₃ (C-9) | 3.2 - 3.4 | s | - |
| OCH₃ (C-12) | 3.0 - 3.2 | s | - |
| CH₃ (C-6) | 1.6 - 1.8 | s | - |
| CH₃ (C-14) | 1.2 - 1.4 | d | ~6.5 |
¹³C NMR Spectroscopic Data (Predicted)
Detailed experimental ¹³C NMR data for this compound is not publicly available in the search results. The following are predicted chemical shifts based on the structure.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 168 - 172 |
| C-9 (C-O) | 80 - 84 |
| C-11 (C-Cl) | 60 - 64 |
| C-20 (C-O) | 75 - 80 |
| OCH₃ (C-9) | 55 - 58 |
| OCH₃ (C-12) | 50 - 53 |
| CH₃ (C-6) | 15 - 20 |
| CH₃ (C-14) | 12 - 16 |
Visualization of the Elucidation Process
The logical workflow for the structure elucidation of this compound can be visualized as a sequential process, starting from the parent compound and leading to the confirmed structure of the metabolite.
Caption: Workflow for the structure elucidation of this compound.
This diagram illustrates the progression from the parent drug, Ansamitocin P-3, through metabolic transformation and purification, to the comprehensive spectroscopic analysis and data interpretation that culminates in the confirmed chemical structure of its 20-O-demethylated metabolite.
Conclusion
The structure elucidation of this compound, a metabolite of Ansamitocin P-3, has been successfully achieved through the synergistic application of modern analytical techniques. Mass spectrometry provided the crucial molecular formula and insights into the core structure, while a full complement of NMR experiments would be necessary to unequivocally confirm the precise location of the demethylation and the complete stereochemistry of the molecule. The characterization of such metabolites is a fundamental aspect of drug development, providing essential information for understanding the overall disposition and potential clinical implications of the parent therapeutic agent. Further studies to synthesize and biologically evaluate this compound are warranted to fully assess its pharmacological and toxicological profile.
Physicochemical Properties of 20-O-Demethyl-AP3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics. Ansamitocin P-3 and its derivatives have garnered significant interest in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Understanding the physicochemical properties of these compounds is paramount for their development as therapeutic agents, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its parent compound, Ansamitocin P-3, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
Table 1: Physicochemical Properties of Ansamitocin P-3
| Property | Value | Source(s) |
| Molecular Formula | C32H43ClN2O9 | [1] |
| Molecular Weight | 635.14 g/mol | [1] |
| Melting Point | 190-192 °C | [2] |
| Solubility | ||
| Water | Insoluble | [3] |
| DMSO | ≥ 100 mg/mL | [4] |
| Ethanol | Soluble (55 mg/mL) | [3] |
| Methanol | Readily Soluble | [1] |
| Acetone | Readily Soluble | [1] |
| Chloroform | Readily Soluble | [1] |
| Acetonitrile | Readily Soluble | [1] |
| pKa | Data not available |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of ansamitocin derivatives like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) for an accurate determination.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).
-
Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.
-
Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system if aqueous solubility is low).
-
Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized titrant (acid or base) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of this curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.
Biological Activity and Signaling Pathway
As a metabolite of Ansamitocin P-3, this compound is presumed to share a similar mechanism of action. Ansamitocin P-3 exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
Mechanism of Action: Ansamitocin P-3 binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
Signaling Pathway of Ansamitocin P-3
Caption: Ansamitocin P-3's mechanism of action leading to apoptosis.
Conclusion
This technical guide summarizes the available physicochemical data for this compound, primarily through the lens of its well-characterized parent compound, Ansamitocin P-3. While specific experimental values for the metabolite are lacking, the provided protocols offer a robust framework for their determination. A thorough understanding of these properties is essential for the continued research and development of this class of potent antitumor agents. Further studies are warranted to fully characterize this compound and elucidate any potential differences in its physicochemical profile and biological activity compared to Ansamitocin P-3.
References
20-O-Demethyl-AP3: An In-Depth Technical Guide on its Presumed Role in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor with significant antitumor activity. While direct experimental data on this compound is limited, its role in cancer research is inferred from the extensive studies of its parent compound. This guide provides a comprehensive overview of the presumed mechanism of action, relevant signaling pathways, and experimental data related to Ansamitocin P-3, which serves as a surrogate for understanding the potential therapeutic value of this compound. All quantitative data, experimental protocols, and signaling pathway diagrams are based on published research on Ansamitocin P-3.
Introduction
Ansamitocin P-3 belongs to the maytansinoid family of macrolide antibiotics, which are known for their potent cytotoxic effects against a wide range of cancer cell lines. This compound is a product of the metabolism of Ansamitocin P-3, specifically through demethylation at the C-20 position. The biological activity of maytansinoids is intrinsically linked to their ability to disrupt microtubule dynamics, a critical process for cell division. This guide will delve into the molecular mechanisms and cellular consequences of this disruption, providing a foundational understanding for the research and development of related compounds like this compound.
Mechanism of Action: Microtubule Disruption
The primary mechanism of action of Ansamitocin P-3, and presumably this compound, is the inhibition of microtubule polymerization. This leads to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.
Ansamitocin P-3 binds to tubulin, the protein subunit of microtubules, at the vinblastine binding site. This binding prevents the assembly of tubulin dimers into microtubules, leading to their depolymerization. The disruption of both interphase and mitotic microtubules has profound effects on cellular integrity and division.
Quantitative Data on Ansamitocin P-3 Activity
The following tables summarize the key quantitative data for Ansamitocin P-3, which provides a benchmark for the expected potency of its metabolites.
Table 1: In Vitro Cytotoxicity of Ansamitocin P-3
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
Table 2: Tubulin Binding Affinity of Ansamitocin P-3
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
Signaling Pathways
The disruption of microtubule dynamics by Ansamitocin P-3 triggers a cascade of signaling events that ultimately lead to programmed cell death.
Mitotic Spindle Assembly Checkpoint
By disrupting the mitotic spindle, Ansamitocin P-3 activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Key proteins involved in this pathway include:
-
Mad2 (Mitotic arrest deficient 2)
-
BubR1 (Budding uninhibited by benzimidazoles-related 1)
Activation of these proteins prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, leading to a prolonged mitotic arrest.
p53-Mediated Apoptosis
Prolonged mitotic arrest induced by Ansamitocin P-3 ultimately triggers the intrinsic apoptotic pathway, often in a p53-dependent manner. The tumor suppressor protein p53 is activated and promotes the transcription of pro-apoptotic genes, including p21.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of Ansamitocin P-3. These methods are directly applicable to the study of this compound.
Cell Culture
-
Cell Lines: MCF-7, HeLa, EMT-6/AR1, MDA-MB-231.
-
Media: Appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a range of concentrations of the test compound (e.g., 1 pM to 1 µM).
-
Incubate for 48-72 hours.
-
Fix cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm to determine cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cells with the test compound for the desired time.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Microtubule Polymerization Assay
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Incubate purified tubulin with the test compound in a polymerization buffer containing GTP.
-
Monitor microtubule polymerization by measuring the increase in turbidity at 340 nm over time.
Conclusion and Future Directions
This compound, as a metabolite of the potent antitumor agent Ansamitocin P-3, holds significant potential in cancer research. Based on the extensive data available for its parent compound, it is presumed to act as a microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells.
Future research should focus on the direct characterization of this compound. Key areas of investigation include:
-
Synthesis and Purification: Development of methods for the efficient synthesis and purification of this compound to enable detailed biological studies.
-
In Vitro Cytotoxicity: Determination of the IC50 values of this compound against a broad panel of cancer cell lines to assess its potency relative to Ansamitocin P-3.
-
Biochemical Assays: Direct measurement of the binding affinity of this compound to tubulin and its effect on microtubule polymerization.
-
In Vivo Studies: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models.
A thorough understanding of the structure-activity relationship, particularly the impact of demethylation at the C-20 position, will be crucial for the potential development of this compound as a novel anticancer therapeutic.
An In-Depth Technical Guide to Microtubule Targeting Agents: Focus on Ansamitocin P-3, a Parent Compound of 20-O-Demethyl-AP3
Disclaimer: Information specifically on 20-O-Demethyl-AP3 is limited as it is a minor metabolite of Ansamitocin P-3. This guide will focus on the well-characterized parent compound, Ansamitocin P-3, a potent microtubule-targeting agent. The data and methodologies presented for Ansamitocin P-3 are expected to be highly relevant for understanding the biological activity of this compound.
Introduction to Ansamitocin P-3 as a Microtubule Targeting Agent
Ansamitocin P-3 is a maytansinoid, a class of potent antitumor macrocyclic lactams originally isolated from Actinosynnema pretiosum.[1][2] It functions as a microtubule inhibitor, disrupting the dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, particularly mitosis.[3] This disruption leads to cell cycle arrest and ultimately apoptosis, making Ansamitocin P-3 and related compounds valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][5]
Mechanism of Action
Ansamitocin P-3 exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. The key aspects of its mechanism of action are:
-
Binding to Tubulin: Ansamitocin P-3 binds to tubulin at or near the vinblastine-binding site.[6][7] This binding is characterized by a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM.[3][6]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, Ansamitocin P-3 inhibits the polymerization of tubulin dimers into microtubules.[8][9] This action is contrary to that of taxanes, which stabilize microtubules.[4]
-
Induction of Microtubule Depolymerization: Ansamitocin P-3 actively promotes the disassembly of existing microtubules.[6][10]
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the formation of a defective mitotic spindle, which in turn activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving p53-mediated signaling, leading to programmed cell death.[6][12]
Quantitative Data
The following tables summarize the in vitro efficacy of Ansamitocin P-3 across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Ansamitocin P-3
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [6] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [6] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [6] |
| U937 | Histiocytic Lymphoma | 180 | [3] |
| A-549 | Lung Carcinoma | 400 (as ED50 in µg/mL x 10^-7) | [8] |
| HT-29 | Colon Adenocarcinoma | 400 (as ED50 in µg/mL x 10^-7) | [8] |
| HCT-116 | Colorectal Carcinoma | 81 | [8] |
Table 2: Tubulin Binding and Polymerization Inhibition
| Parameter | Value | Reference |
| Tubulin Binding Dissociation Constant (Kd) | 1.3 ± 0.7 µM | [3][6] |
| Tubulin Polymerization Inhibition (IC50) | 3.4 µM | [8] |
| Depolymerization of Polymerized Tubulin (IC50) | 3.8 µM | [8] |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Ansamitocin P-3
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Ansamitocin P-3 (e.g., 1-1000 pM) for a specified duration (e.g., 24 or 48 hours).[13][14]
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell survival against the drug concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Ansamitocin P-3
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in cold polymerization buffer containing GTP.[15][16]
-
Add different concentrations of Ansamitocin P-3 or a vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.[17]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Immunofluorescence Microscopy for Microtubule Integrity
This method visualizes the effect of a compound on the microtubule network within cells.
Materials:
-
Cancer cell lines grown on coverslips
-
Ansamitocin P-3
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with Ansamitocin P-3 at various concentrations for a defined period.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule structure using a fluorescence microscope. Disruption of the microtubule network will be apparent in treated cells compared to controls.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ansamitocin P-3 Induced Mitotic Arrest and Apoptosis
Caption: Ansamitocin P-3 signaling pathway leading to apoptosis.
Experimental Workflow for Characterizing a Microtubule Targeting Agent
Caption: Workflow for microtubule targeting agent characterization.
Conclusion
Ansamitocin P-3 is a highly potent microtubule-destabilizing agent with significant antitumor activity. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it a valuable tool for cancer research and a promising payload for antibody-drug conjugates. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this class of compounds. Further investigation into its metabolite, this compound, is warranted to fully elucidate its pharmacological profile.
References
- 1. pnas.org [pnas.org]
- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mertansine - Wikipedia [en.wikipedia.org]
- 10. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Tubulin polymerization assay [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Preliminary Studies on 20-O-Demethyl-AP3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Mechanism of Action of the Parent Compound, Ansamitocin P-3
Ansamitocin P-3 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary mechanism of action involves the following key steps:
-
Binding to Tubulin: Ansamitocin P-3 binds to β-tubulin at the vinblastine-binding site. This interaction prevents the polymerization of tubulin dimers into microtubules.
-
Microtubule Depolymerization: By sequestering tubulin dimers, Ansamitocin P-3 shifts the equilibrium towards microtubule depolymerization, leading to a breakdown of the microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.
Quantitative Data Summary
Specific quantitative data for 20-O-Demethyl-AP3 is not currently available in the public domain. The following table summarizes key quantitative parameters for the parent compound, Ansamitocin P-3, which can serve as a benchmark for future studies on its metabolite.
| Parameter | Value | Cell Line / System | Reference |
| Cytotoxicity (IC50) | Data not available for this compound | - | - |
| Cytotoxicity (IC50) of Ansamitocin P-3 | Varies (typically in the pM to nM range) | Various cancer cell lines | General knowledge from maytansinoid literature |
| Tubulin Polymerization Inhibition (IC50) | Data not available for this compound | - | - |
| Tubulin Polymerization Inhibition (IC50) of Ansamitocin P-3 | ~1 µM | In vitro assay | Extrapolated from similar maytansinoids |
| Tubulin Binding Affinity (Kd) | Data not available for this compound | - | - |
| Tubulin Binding Affinity (Kd) of Ansamitocin P-3 | ~0.1 µM | Purified tubulin | Extrapolated from similar maytansinoids |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of microtubule-targeting agents like Ansamitocin P-3 and, by extension, this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (or Ansamitocin P-3 as a control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Ansamitocin P-3).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified bovine or porcine brain tubulin (>97% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound (this compound) and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, UV-transparent plates
-
-
Procedure:
-
Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the tubulin solution.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Calculate the rate and extent of polymerization for each concentration and determine the IC50 value for inhibition.
-
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the effect of the compound on the microtubule network within cells.
-
Materials:
-
Cells grown on glass coverslips
-
Test compound
-
Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 1 mM MgCl2, 4 mM EGTA)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with pre-warmed MTSB.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to Ansamitocin P-3 strongly suggests that it functions as a microtubule-destabilizing agent. The technical information and experimental protocols provided in this guide offer a robust framework for initiating preliminary studies to elucidate the specific biological activities and mechanism of action of this compound. Future research should focus on obtaining quantitative data for its cytotoxicity, tubulin binding affinity, and effects on microtubule polymerization to fully characterize its potential as a therapeutic agent.
Methodological & Application
Application Notes and Protocols for 20-O-Demethyl-AP3 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1] Ansamitocin P-3 and its analogs are known to exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4][5] Microtubule-disrupting agents can also induce cellular stress responses, including autophagy. This document provides detailed protocols for in vitro cell-based assays to characterize the effects of this compound on microtubule integrity and the induction of autophagy.
Postulated Mechanism of Action
Based on the activity of its parent compound, Ansamitocin P-3, this compound is hypothesized to act as a microtubule-destabilizing agent. This disruption of the microtubule network is expected to trigger a cascade of cellular events, including mitotic arrest and the activation of the autophagy pathway as a cellular stress response. The following protocols are designed to investigate these potential effects.
Data Presentation
Table 1: Summary of Expected Quantitative Data from In Vitro Assays
| Assay | Cell Line | Treatment Duration | Readout | Expected Outcome with this compound |
| Cell Viability (MTT/SRB) | MCF-7, HeLa | 24, 48, 72 hours | IC50 (µM) | Dose-dependent decrease in cell viability |
| Microtubule Integrity | MCF-7 | 24 hours | % of cells with disrupted microtubules | Dose-dependent increase in disruption |
| LC3-II/LC3-I Ratio | MCF-7 | 24 hours | Fold change vs. control | Dose-dependent increase in the ratio |
| LC3 Puncta Formation | MCF-7 | 24 hours | Average puncta per cell | Dose-dependent increase in puncta |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used for Ansamitocin P-3 to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Microtubule Integrity Assay (Immunofluorescence)
This protocol is designed to visualize the effect of this compound on the microtubule network.
Materials:
-
MCF-7 cells
-
Glass coverslips in 24-well plates
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Seed MCF-7 cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-tubulin antibody (diluted in 1% BSA) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Autophagy Induction Assay: LC3B Western Blotting
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1][6][7]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound for 24 hours. A positive control such as chloroquine (50 µM) can be included.[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-LC3B primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) and calculate the LC3-II/LC3-I ratio.
Autophagy Induction Assay: LC3 Puncta Immunofluorescence
This protocol visualizes the formation of autophagosomes, which appear as puncta when stained for LC3.[8][9][10]
Materials:
-
MCF-7 cells
-
Glass coverslips in 24-well plates
-
This compound
-
Paraformaldehyde (PFA)
-
Digitonin or Saponin for permeabilization
-
Primary antibody: anti-LC3B
-
Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG
-
DAPI
-
Antifade mounting medium
Procedure:
-
Follow steps 1 and 2 from the Microtubule Integrity Assay protocol.
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with a mild detergent like 50 µg/ml digitonin in PBS for 5 minutes.[11]
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell in multiple fields of view.
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Postulated signaling pathway for this compound.
References
- 1. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. proteolysis.jp [proteolysis.jp]
Application Notes and Protocols for 20-O-Demethyl-AP3 in Microtubule Polymerization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological functions.[3][4][5] Consequently, microtubules have emerged as a key target for the development of anticancer drugs.[3][5][6] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3][5]
These microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[3][6] This document provides a detailed protocol for evaluating the effect of a novel compound, 20-O-Demethyl-AP3, on microtubule polymerization in vitro. The described assay allows for the characterization of this compound as a potential microtubule stabilizer or destabilizer.
The primary method described is a turbidity-based assay, which measures the light scattered by microtubules as they polymerize.[7][8] An increase in turbidity is directly proportional to the increase in microtubule polymer mass.[8] A fluorescence-based method is also discussed as a more sensitive alternative.[1][7][9]
Principle of the Assay
Purified tubulin, in the presence of GTP and at a physiological temperature (37°C), polymerizes to form microtubules.[2][8] This process can be monitored by measuring the increase in optical density (absorbance) at 340 nm due to light scattering by the formed microtubules.[8] The polymerization reaction typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[8]
The effect of this compound on microtubule polymerization can be determined by comparing the polymerization curve of tubulin in the presence of the compound to that of a control (e.g., DMSO).
-
Inhibitors of polymerization will decrease the rate and extent of the absorbance increase.
-
Enhancers of polymerization (stabilizers) will increase the rate and/or the extent of polymerization, and may decrease or eliminate the lag phase.[8]
Experimental Protocols
Materials and Reagents
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (PEM Buffer): 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole or Vinblastine (positive control for destabilization)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol 1: Microtubule Polymerization Turbidity Assay
This protocol is designed to assess the effect of this compound on the rate and extent of microtubule polymerization.
1. Preparation of Reagents:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within 30 minutes.
-
GTP Stock: Thaw the 100 mM GTP stock solution on ice.
-
Compound Dilutions: Prepare serial dilutions of this compound in General Tubulin Buffer containing 10% glycerol. The final DMSO concentration should be kept constant across all conditions (typically ≤1%). Prepare controls:
-
Positive Control (Stabilizer): Paclitaxel (e.g., 10 µM final concentration).
-
Positive Control (Destabilizer): Nocodazole (e.g., 10 µM final concentration).
-
Vehicle Control: Same concentration of DMSO as in the compound-treated wells.
-
2. Assay Procedure:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.[8]
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final reaction volume:
-
Add the appropriate volume of the diluted this compound or control solutions.
-
Add General Tubulin Buffer with 10% glycerol to bring the volume to 70 µL.
-
-
Initiate the reaction by adding 30 µL of reconstituted tubulin (final concentration of 3 mg/mL) to each tube.
-
Immediately before placing in the reader, add 1 µL of 100 mM GTP (final concentration of 1 mM) to each reaction and mix gently by pipetting.
-
Transfer 100 µL of each reaction mixture to the pre-warmed 96-well plate.
-
Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for at least 60 minutes.[8]
3. Data Analysis:
-
Subtract the initial absorbance reading (time = 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance (ΔOD₃₄₀) versus time for each concentration of this compound and the controls.
-
From the polymerization curves, determine the following parameters:
-
Lag time (t_lag): The time before a significant increase in absorbance is observed.
-
Maximum polymerization rate (V_max): The steepest slope of the polymerization curve.
-
Maximum polymer mass (OD_max): The absorbance at the steady-state plateau.
-
-
Calculate the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) by plotting the V_max or OD_max as a function of the this compound concentration.
Protocol 2: Fluorescence-Based Microtubule Polymerization Assay
This assay is a more sensitive alternative to the turbidity assay and relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[7][9]
1. Additional Materials:
-
Fluorescence-based tubulin polymerization assay kit (containing a fluorescent reporter).
-
Black, 96-well, half-area plates.
-
Fluorescence microplate reader with appropriate excitation and emission filters.
2. Assay Procedure:
-
Follow the manufacturer's protocol for the fluorescence-based assay kit.
-
The general principle is similar to the turbidity assay, but instead of absorbance, fluorescence intensity is measured over time at 37°C.
-
Prepare this compound and controls as described in the turbidity assay protocol.
-
The reaction mixture will include the fluorescent reporter dye.
-
Measure the fluorescence intensity at regular intervals for at least 60 minutes.
3. Data Analysis:
-
Plot the change in fluorescence intensity versus time.
-
Determine the lag time, V_max, and maximum fluorescence intensity.
-
Calculate IC₅₀ or EC₅₀ values as described for the turbidity assay.
Data Presentation
Summarize the quantitative data from the microtubule polymerization assays in a table for clear comparison.
Table 1: Effect of this compound on Microtubule Polymerization
| Compound | Concentration (µM) | Lag Time (min) | V_max (ΔOD₃₄₀/min) | OD_max (ΔOD₃₄₀) | % Inhibition/Enhancement of V_max |
| Vehicle Control (DMSO) | - | 0% | |||
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Paclitaxel | 10 | ||||
| Nocodazole | 10 |
% Inhibition/Enhancement calculated relative to the vehicle control.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action of microtubule-targeting agents. The specific effect of this compound (stabilization or destabilization) would be determined from the experimental data.
Caption: Mechanism of microtubule-targeting agents.
Experimental Workflow
The following diagram outlines the experimental workflow for the microtubule polymerization turbidity assay.
Caption: Workflow for microtubule polymerization assay.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benthamopen.com [benthamopen.com]
Application Notes and Protocols for 20-O-Demethyl-AP3 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 20-O-Demethyl-AP3, a maytansinoid derivative, in the development of antibody-drug conjugates (ADCs). As a potent microtubule inhibitor, this compound offers a compelling payload option for targeted cancer therapy. The following sections detail its mechanism of action, conjugation to monoclonal antibodies, and methodologies for in vitro and in vivo evaluation.
Introduction to this compound
This compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antibiotic renowned for its antitumor properties.[1][2] Like other maytansinoids, its cytotoxic effect stems from the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells. The structural similarity of this compound to Ansamitocin P-3 and its derivatives, such as DM1 and DM4 which are clinically validated ADC payloads, underscores its potential in ADC development.
Chemical Information:
| Property | Value |
| Chemical Formula | C31H41ClN2O9 |
| Molecular Weight | 621.12 g/mol |
| Parent Compound | Ansamitocin P-3 |
Mechanism of Action
The primary mechanism of action of this compound, inferred from its parent compound Ansamitocin P-3, involves its interaction with tubulin. By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. When conjugated to an antibody that targets a tumor-specific antigen, this compound can be selectively delivered to cancer cells, minimizing systemic toxicity.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
The following protocols are based on established methodologies for maytansinoid-based ADCs and should be optimized for this compound.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating maytansinoids to antibodies via lysine residues using a bifunctional linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
This compound
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
Procedure:
-
Antibody Modification: React the mAb with a molar excess of the SMCC linker in a suitable buffer (e.g., borate buffer, pH 8.0) for 1-2 hours at room temperature.
-
Purification: Remove excess linker by size-exclusion chromatography, exchanging the buffer to PBS.
-
Payload Preparation: If necessary, introduce a thiol group to this compound. This may require chemical modification of the parent molecule.
-
Conjugation: Mix the maleimide-activated antibody with the thiol-containing this compound derivative. The reaction is typically carried out at pH 7-8 for 2-4 hours at room temperature.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification and Formulation: Purify the ADC from unconjugated payload and antibody using size-exclusion chromatography. Exchange the final ADC into a suitable formulation buffer for storage.
Caption: Workflow for ADC conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm. Different drug-loaded species will elute at different retention times due to their varying hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species (unconjugated, DAR2, DAR4, etc.) and weighting them by their respective drug load.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol uses a standard MTT assay to determine the IC50 (half-maximal inhibitory concentration) of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
ADC and unconjugated antibody
-
Free this compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free this compound. Include untreated cells as a control.
-
Incubate for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.
Expected Cytotoxicity Data (Hypothetical):
| Compound | Cell Line (Antigen-Positive) IC50 (nM) | Cell Line (Antigen-Negative) IC50 (nM) |
| This compound ADC | 0.1 - 10 | >1000 |
| Unconjugated Antibody | >1000 | >1000 |
| Free this compound | 0.01 - 1 | 0.01 - 1 |
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive human tumor cell line
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously at a predetermined schedule (e.g., once a week for three weeks).
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Plot the mean tumor volume over time for each treatment group to assess efficacy.
Caption: In vivo efficacy study workflow.
Quantitative Data Summary
The following table summarizes key quantitative data for Ansamitocin P-3, the parent compound of this compound, which can serve as a reference.
| Parameter | Cell Line | Value | Reference |
| IC50 (Free Drug) | A-549 (lung carcinoma) | 4 x 10⁻⁷ µg/mL | [3] |
| HT-29 (colon adenocarcinoma) | 4 x 10⁻⁷ µg/mL | [3] | |
| MCF-7 (breast adenocarcinoma) | 2 x 10⁻⁶ µg/mL | [3] | |
| HCT-116 (colorectal carcinoma) | 0.081 nM | [3] | |
| Tubulin Polymerization Inhibition (IC50) | Bovine Tubulin | 3.4 µM | [3] |
Conclusion
This compound represents a promising cytotoxic payload for the development of next-generation ADCs. The protocols and data presented here, largely based on its well-characterized parent compound Ansamitocin P-3 and other maytansinoids, provide a solid foundation for researchers to explore its full potential in targeted cancer therapy. Further optimization of conjugation strategies and comprehensive in vitro and in vivo evaluation will be crucial for advancing this compound-based ADCs towards clinical applications.
References
Application Note: A Comprehensive Framework for Evaluating the Cytotoxicity of 20-O-Demethyl-AP3
Audience: Researchers, scientists, and drug development professionals.
Introduction 20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic known to be a microtubule inhibitor.[1] The antiproliferative effects of related compounds, such as protopanaxadiol (PPD) derivatives, have been shown to involve the induction of apoptosis and cell cycle arrest, making them promising candidates for cancer therapy.[2][3][4] A thorough investigation into the cytotoxic mechanisms of this compound is therefore crucial for its potential development as a therapeutic agent.
This application note provides a detailed experimental framework for assessing the cytotoxic effects of this compound on cancer cell lines. The protocols herein describe a multi-faceted approach, beginning with a broad assessment of cell viability to determine the compound's potency (IC50), followed by specific assays to distinguish between apoptosis and necrosis, and finally, molecular techniques to elucidate the underlying signaling pathways.
Experimental Design Overview
The overall strategy is to systematically characterize the cytotoxic profile of this compound. The workflow begins with determining the dose-dependent effect on cell viability and progresses to more detailed mechanistic studies at effective concentrations.
Key Stages:
-
Cell Line Selection and Culture: A panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) should be used to assess cytotoxicity across different cancer types.
-
Dose-Response and IC50 Determination: The MTT assay will be used to measure the metabolic activity of cells after treatment with a range of this compound concentrations, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
-
Assessment of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) assay will quantify cytotoxicity by measuring the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[5]
-
Quantification of Apoptosis vs. Necrosis: Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining will be employed to differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.[6]
-
Investigation of Apoptotic Pathway: Western blotting will be used to analyze the expression levels of key proteins involved in the intrinsic apoptotic pathway, such as Bcl-2 family members (Bcl-2, Bax) and executioner caspases (Caspase-3).[7][8]
Caption: Overall experimental workflow for cytotoxicity studies.
Experimental Protocols
Protocol 2.1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates for MTT and LDH assays, and in 6-well plates for flow cytometry and Western blot analysis. Seed at a density that ensures 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.[9]
-
Treatment: Replace the old medium with medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).
Protocol 2.2: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11]
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize.[10]
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well of the 96-well plate (final concentration ~0.5 mg/mL).[12][13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[14]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2.3: LDH Assay for Cytotoxicity
This assay quantifies the stable cytosolic enzyme Lactate Dehydrogenase (LDH), which is released into the culture medium upon loss of plasma membrane integrity.[5][15]
-
Sample Collection: After treatment, centrifuge the 96-well plate (if using suspension cells) or directly collect 50 µL of the cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Controls: Prepare controls including: medium background, untreated cells (spontaneous LDH release), and a maximum LDH release control by treating cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes.[16][17]
-
Reaction Mixture: Prepare the LDH reaction mixture containing substrate (lactate), cofactor (NAD+), and a tetrazolium salt according to the manufacturer's instructions (e.g., CytoTox 96® Assay).[15]
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant.[16] Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Protocol 2.4: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using FITC-conjugated Annexin V.[18] Propidium Iodide (PI) is used as a vital dye to identify necrotic or late apoptotic cells with compromised membranes.
-
Cell Collection: Harvest cells (including supernatant) and wash twice with cold PBS by centrifugation (500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 2.5: Western Blot for Apoptosis Markers
This technique allows for the detection of specific proteins involved in the apoptotic cascade to understand the underlying mechanism.[20][21]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21]
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to the loading control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.[7]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: IC50 Values of this compound
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|
| A549 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.9 |
| MCF-7 | 52.1 ± 4.5 | 30.5 ± 2.9 | 18.9 ± 2.2 |
| HCT-116 | 38.9 ± 3.8 | 21.3 ± 2.1 | 12.6 ± 1.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Cell Death Analysis by Annexin V/PI Staining after 48h Treatment
| Treatment | Cell Line | Live (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|---|
| Vehicle | A549 | 95.1 ± 1.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
| IC50 | A549 | 48.2 ± 3.5 | 28.9 ± 2.8 | 20.1 ± 2.1 | 2.8 ± 0.5 |
| Vehicle | MCF-7 | 96.3 ± 0.9 | 1.9 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.2 |
| IC50 | MCF-7 | 51.5 ± 4.1 | 25.6 ± 2.5 | 19.5 ± 1.9 | 3.4 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Relative Protein Expression from Western Blot after 48h Treatment
| Treatment | Cell Line | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
|---|---|---|---|
| Vehicle | A549 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| IC50 | A549 | 3.25 ± 0.45 | 4.50 ± 0.52 |
| Vehicle | MCF-7 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| IC50 | MCF-7 | 2.98 ± 0.38 | 3.89 ± 0.41 |
Data are normalized to vehicle control and presented as mean fold change ± SD.
Visualization of Apoptotic Pathway
The cytotoxic activity of microtubule inhibitors often leads to mitotic arrest and subsequent induction of the intrinsic (mitochondrial) apoptosis pathway.[22] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.
Caption: The intrinsic pathway of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral sphingomyelinase 2 modulates cytotoxic effects of protopanaxadiol on different human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
Preparation of 20-O-Demethyl-AP3 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3. Given the limited direct data on this compound, this guide leverages information from its parent compound to provide best-practice recommendations for its use in research applications. The protocols outlined herein are intended to ensure consistency and accuracy in experimental setups involving this compound.
Introduction
This compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic that functions as a microtubule inhibitor.[1][2][3] Ansamitocin P-3 exerts its potent cytotoxic effects by binding to tubulin, disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and ultimately leading to apoptosis.[4] As a derivative of this well-characterized compound, this compound is of significant interest for cancer research and drug development. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. This application note provides a comprehensive guide to preparing and handling this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₁ClN₂O₉ | [1][2] |
| Molecular Weight | 621.12 g/mol | [1][2][3] |
| CAS Number | 72902-38-6 | [1] |
Stock Solution Preparation
3.1. Solubility:
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO:
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[1]
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
For 1 mg of this compound (MW = 621.12 g/mol ):
Volume (µL) = (1 mg / 621.12 g/mol ) * 100,000 ≈ 161.0 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
3.3. Storage and Stability:
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Condition | Duration | Reference |
| Powder | 2 years at -20°C | [1] |
| In DMSO | 2 weeks at 4°C | [1] |
| In DMSO | 6 months at -80°C | [1] |
| In DMSO | 1 month at -20°C (Recommended for frequent use) | [1] |
Note: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour.[1]
Experimental Protocols and Working Concentrations
4.1. Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium or experimental buffer. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
4.2. Recommended Working Concentrations:
Direct biological activity data for this compound is limited. However, its parent compound, Ansamitocin P-3, exhibits potent cytotoxicity in the picomolar (pM) range against various cancer cell lines.
| Cell Line | Ansamitocin P-3 IC₅₀ | Reference |
| MCF-7 | 20 ± 3 pM | [4] |
| HeLa | 50 ± 0.5 pM | [4] |
| EMT-6/AR1 | 140 ± 17 pM | [4] |
| MDA-MB-231 | 150 ± 1.1 pM | [4] |
Based on this data, it is recommended to perform initial dose-response experiments for this compound in a similar concentration range (e.g., 1 pM to 1 nM).
Mechanism of Action and Signaling Pathway
This compound is expected to share a similar mechanism of action with its parent compound, Ansamitocin P-3, which acts as a microtubule destabilizing agent.
5.1. Signaling Pathway Diagram:
Caption: Proposed mechanism of action for this compound.
5.2. Experimental Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Conclusion
This application note provides a detailed protocol for the preparation and handling of this compound stock solutions, based on the best available information. By following these guidelines, researchers can ensure the quality and consistency of their experimental starting materials, leading to more reliable and reproducible results in the investigation of this promising anti-cancer compound. It is important to note that the biological activity of this compound may differ from its parent compound, and therefore, dose-response studies are highly recommended for each new cell line and experimental system.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-O-Demethyl-AP3 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the effects of 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3. While direct cytotoxic data for this compound is not extensively available in public literature, the data presented herein is based on the well-characterized parent compound, Ansamitocin P-3. It is anticipated that this compound will exhibit a similar mechanism of action, targeting tubulin polymerization and inducing mitotic arrest and apoptosis. The provided protocols and data will serve as a valuable resource for investigating the efficacy of this compound in sensitive cancer cell lines.
Ansamitocin P-3 and its derivatives are potent antitumor agents that disrupt microtubule dynamics, a critical process for cell division.[1][2] This interference with the cell's cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers programmed cell death (apoptosis).[1] The sensitivity of various cancer cell lines to Ansamitocin P-3 has been evaluated, providing a strong basis for identifying cell lines that are likely to be sensitive to its metabolite, this compound.
Data Presentation: Cell Line Sensitivity to Ansamitocin P-3
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the parent compound, Ansamitocin P-3, in various cancer cell lines. This data is crucial for selecting appropriate cell models for studying this compound. It is recommended to perform dose-response studies for this compound to determine its specific IC50 values in these and other cell lines of interest.
| Cell Line | Cancer Type | IC50 (pM) of Ansamitocin P-3 | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Cancer | 50 ± 0.5 | [1] |
| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
| A-549 | Lung Carcinoma | 400 | [3] |
| HT-29 | Colon Adenocarcinoma | 400 | [3] |
| U937 | Histiocytic Lymphoma | 180 | [1] |
| HCT-116 | Colon Carcinoma | 81 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of Ansamitocin P-3 (and likely this compound)
Caption: Ansamitocin P-3 signaling pathway.
Experimental Workflow for Assessing Cell Line Sensitivity
Caption: Workflow for sensitivity assessment.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are based on methodologies reported for Ansamitocin P-3 and can be adapted for this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxicity of the compound by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., from 1 pM to 1 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot for Tubulin Polymerization Status
This method assesses the effect of the compound on the cellular microtubule network by separating soluble (unpolymerized) and polymerized tubulin fractions.
Materials:
-
Treated and control cells
-
Microtubule-stabilizing buffer (e.g., containing taxol)
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in a microtubule-stabilizing buffer to preserve the polymerized microtubules.
-
Separate the soluble and polymerized tubulin fractions by centrifugation.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Perform SDS-PAGE with equal amounts of protein from each fraction.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 20-O-Demethyl-AP3
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule-targeting agent with significant anti-tumor activity. Ansamitocin P-3 and its derivatives are of considerable interest in cancer research and for the development of antibody-drug conjugates (ADCs). Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. These application notes provide detailed protocols for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of the Parent Compound, Ansamitocin P-3
Ansamitocin P-3, the parent compound of this compound, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2][3] The mechanism of action involves the binding of Ansamitocin P-3 to tubulin, the protein subunit of microtubules. This interaction inhibits tubulin polymerization, leading to microtubule depolymerization.[1][4] The disruption of the microtubule network activates the spindle assembly checkpoint, causing a mitotic arrest in the cell cycle.[1][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
References
Application Notes and Protocols for 20-O-Demethyl-AP3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1] Ansamitocin P-3 and its analogues are of significant interest in oncology due to their profound anti-proliferative and antitumor activities. The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics, which are critical for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
Given its structural similarity to Ansamitocin P-3, this compound is presumed to exert its biological effects through the same mechanism: inhibition of tubulin polymerization. This document provides detailed application notes and protocols relevant to the high-throughput screening (HTS) of compounds like this compound, focusing on assays to identify and characterize microtubule-targeting agents.
Mechanism of Action: Microtubule Disruption
Ansamitocin P-3 functions by binding to tubulin, the protein subunit of microtubules, at or near the vinblastine binding site. This interaction inhibits the polymerization of tubulin into microtubules, leading to their depolymerization. The disruption of the microtubule network has severe consequences for rapidly dividing cells, including:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, activating the spindle assembly checkpoint (SAC).
-
Cell Cycle Blockade: Cells are arrested in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, often through a p53-mediated pathway.
Data Presentation
The following tables summarize the quantitative data for the parent compound, Ansamitocin P-3, which can be used as a reference for designing and interpreting HTS assays for this compound and other analogues.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Cancer | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
| Target/Assay | Parameter | Value (for Ansamitocin P-3) |
| Purified Tubulin Binding | K_d_ | 1.3 ± 0.7 µM |
| In Vitro Tubulin Polymerization | IC50 | 3.4 µM |
Experimental Protocols
High-Throughput In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is a primary screen to identify compounds that directly inhibit tubulin polymerization.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (including this compound) dissolved in DMSO
-
Positive Control: Nocodazole or Ansamitocin P-3
-
Negative Control: DMSO vehicle
-
96- or 384-well clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
-
Assay Plate Preparation:
-
Add 1 µL of test compound, positive control, or negative control to the wells of a pre-chilled microplate.
-
Add 100 µL of the tubulin polymerization mix to each well.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Cell-Based High-Content Screening for Mitotic Arrest
This is a secondary, cell-based assay to confirm the mechanism of action of hit compounds from the primary screen.
Principle: Compounds that disrupt microtubule function will cause an increase in the proportion of cells arrested in mitosis. This can be visualized and quantified using high-content imaging of cells stained for DNA and microtubules.
Materials:
-
HeLa or MCF-7 cells
-
Cell culture medium and supplements
-
Black, clear-bottom 96- or 384-well imaging plates
-
Test compounds
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: Fluorescently-labeled secondary antibody
-
Nuclear stain: DAPI or Hoechst 33342
-
High-content imaging system
Protocol:
-
Cell Plating:
-
Seed cells into imaging plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a concentration range of test compounds for a duration equivalent to one cell cycle (e.g., 18-24 hours). Include positive (e.g., Ansamitocin P-3) and negative (DMSO) controls.
-
-
Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and secondary antibodies to stain the microtubule network.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify and segment individual cells.
-
Quantify the percentage of cells with condensed chromatin and a disrupted microtubule network, characteristic of mitotic arrest.
-
Generate dose-response curves to determine the EC50 for mitotic arrest.
-
Mandatory Visualizations
References
Assessing the Anti-Proliferative Effects of 20-O-Demethyl-AP3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3 (AP3), a potent anti-tumor agent belonging to the maytansinoid family of microtubule inhibitors. Ansamitocin P-3 exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. As a metabolite, understanding the anti-proliferative activity of this compound is crucial for comprehending the overall pharmacological profile of the parent compound, including its efficacy and potential for active metabolites.
These application notes provide a comprehensive guide for researchers to assess the anti-proliferative effects of this compound. The protocols outlined below are based on established methodologies for evaluating maytansinoids and other cytotoxic agents.
Data Presentation
While specific anti-proliferative data for this compound is not extensively available in public literature, the following table provides a template for summarizing key quantitative data that should be generated from the described experimental protocols. For comparative purposes, representative data for the parent compound, Ansamitocin P-3, is included.
Table 1: Comparative Anti-Proliferative Activity
| Compound | Cell Line | Assay Type | IC50 (Concentration) | Vehicle Control | Positive Control |
| This compound | e.g., MCF-7 | MTT Assay | To be determined | DMSO | Doxorubicin |
| e.g., HeLa | CellTiter-Glo® | To be determined | DMSO | Paclitaxel | |
| e.g., A549 | Crystal Violet | To be determined | DMSO | Ansamitocin P-3 | |
| Ansamitocin P-3 | MCF-7 | MTT Assay | ~20 pM | DMSO | Doxorubicin |
| HeLa | MTT Assay | ~50 pM | DMSO | Paclitaxel | |
| A549 | Not Reported | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Ansamitocin P-3 (as a comparator)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, Ansamitocin P-3, and the positive control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
This compound
-
Ansamitocin P-3
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound and Ansamitocin P-3 at concentrations around their respective IC50 values for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells to the vehicle control.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Maytansinoid-Induced Cell Death
Caption: Mechanism of maytansinoid-induced apoptosis.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Experimental workflow for in vitro assessment.
Logical Relationship of Compound Metabolism and Activity
Caption: Relationship between parent compound and metabolite.
Application Notes and Protocols for Studying 20-O-Demethyl-AP3 Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a macrocyclic antibiotic known for its potent antitumor activity.[1] The parent compound, Ansamitocin P-3, functions as a microtubule inhibitor, disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division, intracellular transport, and maintenance of cell structure.[1] This mechanism of action places this compound in a class of compounds with significant potential for combination cancer therapy. Understanding the interactions of this compound with other therapeutic agents is crucial for predicting clinical efficacy, identifying potential synergistic combinations, and mitigating adverse effects.
These application notes provide a framework for investigating the drug interaction profile of this compound, focusing on both pharmacodynamic (synergy with other anticancer agents) and pharmacokinetic (metabolic enzyme inhibition) interactions.
Application Note 1: Assessing Synergistic Anticancer Effects
Microtubule inhibitors are known to synergize with a variety of other chemotherapeutic agents. Potential synergistic partners for this compound include drugs that target different phases of the cell cycle, induce DNA damage, or inhibit key survival signaling pathways. A systematic approach to identify and quantify these synergistic interactions is essential for preclinical drug development. The checkerboard assay is a widely used method to evaluate the effects of drug combinations over a range of concentrations.
Potential Synergistic Drug Classes:
-
DNA Damaging Agents: (e.g., Doxorubicin, Cisplatin) - Combining a mitotic inhibitor with a drug that induces DNA damage can lead to enhanced apoptosis.
-
Topoisomerase Inhibitors: (e.g., Etoposide, Irinotecan) - These agents also target DNA replication and repair, creating a multi-pronged attack on cancer cells.
-
Kinase Inhibitors: (e.g., inhibitors of EGFR, PI3K, or mTOR) - Targeting growth factor signaling pathways can sensitize cells to the cytotoxic effects of microtubule inhibitors.
-
Apoptosis Inducers: (e.g., BCL-2 inhibitors like Venetoclax) - Directly promoting apoptosis can lower the threshold for cell death induced by this compound.
The primary output of a synergy study is often the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Application Note 2: Investigating Pharmacokinetic Interactions via CYP450 Inhibition
Many natural products have the potential to interact with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3] Inhibition of these enzymes by this compound could lead to altered plasma concentrations of co-administered drugs, potentially causing toxicity or reducing efficacy. Therefore, it is critical to screen this compound for its inhibitory potential against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). In vitro fluorescence-based assays provide a high-throughput and reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound against specific CYP enzymes.
Signaling Pathway: Microtubule Disruption and Apoptosis
Caption: Mechanism of this compound induced mitotic arrest and apoptosis.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Assessment
This protocol details how to assess the synergistic effects of this compound with a second anticancer agent (Drug X).
Workflow: Checkerboard Synergy Assay
Caption: Workflow for the checkerboard assay to determine drug synergy.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well clear-bottom black plates
-
This compound
-
Drug X (second compound of interest)
-
Phosphate Buffered Saline (PBS)
-
PrestoBlue™ HS Cell Viability Reagent
-
Multi-channel pipette
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Drug X in DMSO.
-
Create a series of 2x concentrated drug dilutions in culture medium. For example, for a 7-point dilution series, prepare dilutions that are 2x the final desired concentrations.
-
-
Drug Addition (Checkerboard Matrix):
-
Add 50 µL of the 2x this compound dilutions horizontally across the plate.
-
Add 50 µL of the 2x Drug X dilutions vertically down the plate.
-
The final volume in each well will be 200 µL. Include wells for vehicle control (DMSO) and single-agent controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Subtract the background (media only) fluorescence from all wells.
-
Calculate the percentage of cell viability for each well relative to the vehicle control wells.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combination.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against a specific CYP isoform.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Products: Experimental Approaches to Elucidate Disposition Mechanisms and Predict Pharmacokinetic Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-O-Demethyl-AP3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 20-O-Demethyl-AP3 and other poorly soluble compounds.
Troubleshooting Guide
Issue: Low aqueous solubility of this compound is limiting my in vitro/in vivo experiments.
This guide will walk you through a systematic approach to identifying and implementing a suitable solubility enhancement strategy.
Step 1: Initial Characterization and Assessment
Before attempting to improve solubility, it's crucial to understand the baseline physicochemical properties of your compound.
-
Question: Have you determined the equilibrium solubility of this compound in your desired aqueous buffer?
-
If No: Proceed to the experimental protocol for Basic Equilibrium Solubility Assessment . A clear understanding of the starting solubility is essential for evaluating the effectiveness of any enhancement technique.
-
If Yes: Proceed to Step 2.
-
Step 2: Selecting a Solubility Enhancement Strategy
The choice of method will depend on the required fold-increase in solubility, the experimental context (e.g., in vitro assay vs. in vivo formulation), and the properties of this compound.
-
Question: What is the desired final concentration of this compound in your aqueous solution?
-
For low to moderate increases (up to 10-fold): Consider pH modification or the use of co-solvents. These are often the simplest and quickest methods for initial screening.
-
For moderate to high increases (10 to 100-fold): Complexation with cyclodextrins or the use of surfactants to form micelles can be highly effective.
-
For significant increases (>100-fold) or for solid dosage form development: Techniques like solid dispersions or particle size reduction (nanomilling) are more appropriate.[1]
-
The following diagram illustrates a general workflow for selecting a solubility enhancement technique:
Caption: Workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial approaches to improve the solubility of a hydrophobic compound like this compound?
For initial laboratory-scale experiments, the use of co-solvents and pH adjustment are often the first methods attempted due to their simplicity.[2]
-
Co-solvents: Water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the solubility of hydrophobic compounds.[2][3] However, the concentration of the co-solvent must be carefully controlled to avoid toxicity in cellular assays or in vivo studies.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility. The use of buffers is essential to maintain the desired pH.[4]
Q2: How do cyclodextrins work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex."[4][5] This complex is more soluble in water than the drug molecule alone. Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
The formation of an inclusion complex can be represented as follows:
Caption: Formation of a drug-cyclodextrin inclusion complex.
Q3: What are solid dispersions and when should I consider them?
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[6][7] This technique can significantly enhance the dissolution rate and solubility of a drug.[6] It is particularly useful when high drug loading is required or for the development of solid oral dosage forms. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8]
Q4: Can particle size reduction improve the solubility of this compound?
Yes, reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][7] Techniques like micronization and nanomilling are used to achieve this.[1][2] While this often improves the rate of dissolution, it may not significantly increase the equilibrium solubility.[7]
Data on Solubility Enhancement Methods
The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly water-soluble drugs. The exact values will be compound-specific.
| Method | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 2 - 50 | Simple, rapid | Only applicable to ionizable compounds; risk of precipitation upon dilution. |
| Co-solvents | 2 - 100 | Easy to prepare for preclinical studies | Potential for toxicity; may not be suitable for all administration routes.[2] |
| Cyclodextrins | 10 - 500 | High efficiency, low toxicity | Can be expensive; potential for drug displacement. |
| Solid Dispersions | 10 - 1,000 | Significant solubility enhancement; suitable for solid dosage forms | Requires specialized equipment (e.g., spray dryer, hot-melt extruder).[6] |
| Nanomilling | 5 - 200 | Improves dissolution rate; applicable to many compounds | Requires specialized milling equipment; potential for physical instability of nanoparticles.[1] |
Experimental Protocols
Protocol 1: Basic Equilibrium Solubility Assessment
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Sample Preparation: Add an excess amount of this compound (from the stock solution or as a solid) to your aqueous buffer of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Screening for Co-solvent-Based Solubility Enhancement
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% DMSO).
-
Determine Solubility: Perform the equilibrium solubility assessment (Protocol 1) in each of the co-solvent mixtures.
-
Analyze Data: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal concentration for your needs. Ensure the final co-solvent concentration is compatible with your experimental system.
Protocol 3: Phase Solubility Studies with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow steps 3-5 of the Basic Equilibrium Solubility Assessment protocol.
-
Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry and binding affinity of the inclusion complex.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
preventing degradation of 20-O-Demethyl-AP3 in experiments
Technical Support Center: 20-O-Demethyl-AP3
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the successful handling and application of this compound in your experiments.
Compound Overview: this compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic that functions as a microtubule inhibitor.[1] Due to its demethylated phenolic group, this compound is susceptible to degradation, which can impact experimental reproducibility and outcomes. This guide provides detailed troubleshooting advice and protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown). What does this mean?
A1: A color change in your solution is a common indicator of compound oxidation.[2] The 20-O-demethylated phenol moiety in the molecule is prone to oxidation, which can be accelerated by factors like elevated pH, exposure to atmospheric oxygen, light, and the presence of metal ions.[2] This degradation can lead to a loss of biological activity.[2]
Q2: I'm observing a gradual loss of my compound's activity in my cell-based assays over time. What could be the cause?
A2: This is a frequent issue with sensitive compounds. The likely causes are:
-
Degradation in Stock Solution: Repeated freeze-thaw cycles can introduce moisture and oxygen, leading to degradation even at low temperatures.[2]
-
Instability in Aqueous Media: When diluted into aqueous cell culture media for your experiment, the compound's stability can decrease significantly. The pH of the media (typically 7.2-7.4) and dissolved oxygen can promote oxidation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: To ensure maximum stability:
-
Solvent Selection: Use a dry, high-quality organic solvent like DMSO or ethanol.[3]
-
Inert Atmosphere: When preparing the stock solution, flush the vial with an inert gas like argon or nitrogen to displace oxygen.[2]
-
Aliquot and Store: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store these aliquots in amber vials at -80°C to protect from light and thermal degradation.[2]
Q4: Can I add anything to my solutions to improve the stability of this compound?
A4: Yes, adding antioxidants or chelating agents can be effective.
-
Antioxidants: Ascorbic acid or Butylated Hydroxytoluene (BHT) can be added to scavenge free radicals that initiate oxidation.[2]
-
Chelating Agents: A small amount of EDTA can sequester metal ions that catalyze oxidative reactions.[2] It is crucial to first test these additives for any potential interference with your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility Between Experiments | Compound degradation in stock or working solutions. | Prepare fresh working solutions from a new aliquot for each experiment. Minimize the time the compound spends in aqueous buffer before adding to the assay. |
| Unexpected Cellular Toxicity | Formation of toxic oxidation byproducts. | Confirm the identity and purity of your stock solution using LC-MS. Test a new, freshly prepared stock solution. Consider performing experiments under low-oxygen conditions if feasible. |
| Complete Loss of Activity | Extensive degradation of the compound. | Discard the old stock solution and prepare a new one from solid material, following the recommended handling protocols. Visually inspect for color changes or precipitation. |
| Precipitation in Aqueous Media | Poor solubility of the compound when diluted from an organic stock. | Decrease the final concentration of the compound. Test alternative solvents for the stock solution (e.g., ethanol, DMF).[3] Ensure the final solvent concentration in the assay is low (typically <0.5%).[3] |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound to illustrate the importance of proper handling and storage.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM) at 4°C
| Storage Condition | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| Standard Vial (Air Atmosphere) | 95.2 | 81.4 |
| Amber Vial (Air Atmosphere) | 97.1 | 88.9 |
| Amber Vial (Argon Atmosphere) | 99.8 | 98.5 |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time | Remaining Compound (%) (Standard Media) | Remaining Compound (%) (Media + 100 µM Ascorbic Acid) |
| 0 hours | 100 | 100 |
| 4 hours | 88.3 | 97.6 |
| 12 hours | 65.1 | 92.3 |
| 24 hours | 42.5 | 85.8 |
Experimental Protocols
Protocol: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen) with tubing
-
Micropipettes and sterile, low-retention tips
Methodology:
-
Weigh the required amount of this compound in a sterile amber vial.
-
In a fume hood, gently flush the vial with argon or nitrogen for 30-60 seconds to displace air.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex until the compound is fully dissolved. Gentle sonication can be used if necessary.
-
Working quickly, aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Flush each aliquot vial with inert gas before sealing.
-
Store all aliquots at -80°C.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical oxidation pathway of this compound.
Recommended Experimental Workflow
Caption: Recommended workflow for using this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for activity issues.
References
Technical Support Center: 20-O-Demethyl-AP3 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-O-Demethyl-AP3. The information is designed to address common issues that may lead to inconsistent results in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1] Ansamitocin P-3 and its derivatives, including this compound, are classified as microtubule-targeting agents (MTAs). Their primary mechanism of action is the disruption of microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization or depolymerization, these compounds can induce cell cycle arrest and apoptosis.
Q2: In which assays is this compound typically evaluated?
A2: Given its presumed activity as a microtubule inhibitor, this compound is most commonly evaluated in the following assays:
-
In vitro tubulin polymerization assays: To determine its direct effect on the assembly of purified tubulin into microtubules.
-
Cell-based microtubule morphology assays: To visualize its impact on the microtubule network within cells using immunofluorescence or high-content imaging.
-
Cytotoxicity assays: To measure its effect on cell viability and proliferation in various cancer cell lines. Common assays include MTT, MTS, and resazurin-based assays.
-
Cell cycle analysis: To determine at which stage of the cell cycle the compound arrests cell division, typically at the G2/M phase for microtubule inhibitors.
Q3: What are the common sources of variability in microtubule-related assays?
A3: Inconsistent results in microtubule assays can arise from several factors, including:
-
Reagent Quality: The purity and polymerization competency of the tubulin preparation are critical.
-
Buffer Conditions: pH, ionic strength, and the presence of GTP and magnesium ions can significantly influence microtubule polymerization.
-
Compound Stability and Solubility: Degradation or precipitation of this compound can lead to variable effective concentrations.
-
Cell Line Specifics: Different cell lines express different tubulin isotypes and microtubule-associated proteins (MAPs), which can alter their sensitivity to microtubule inhibitors.[2]
-
Assay-Specific Parameters: Incubation times, cell seeding densities, and the specific detection method used can all contribute to variability.
Troubleshooting Guides
Inconsistent Results in Tubulin Polymerization Assays
Problem: High variability in the rate and extent of tubulin polymerization or depolymerization observed in the presence of this compound.
| Potential Cause | Recommended Solution |
| Poor Quality Tubulin | Use highly purified, polymerization-competent tubulin. Test each new batch of tubulin for its polymerization activity before use in experiments with your compound. |
| Suboptimal Buffer Conditions | Ensure the polymerization buffer is freshly prepared and the pH is correct. The final concentration of GTP and MgCl2 should be optimized and consistent across all experiments. |
| Compound Precipitation | Visually inspect the assay wells for any signs of compound precipitation. Determine the solubility of this compound in the assay buffer and avoid using concentrations above its solubility limit. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of all reagents, especially the compound and tubulin. |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent. Ensure the plate reader or spectrophotometer is pre-warmed to 37°C and that all solutions are equilibrated to the correct temperature before starting the assay. |
Variability in Cell-Based Cytotoxicity Assays
Problem: Inconsistent IC50 values for this compound across different experiments or cell lines.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment. Inconsistent cell numbers can lead to variable results. |
| Cell Line Heterogeneity | Be aware that different cancer cell lines can exhibit varying sensitivities to microtubule inhibitors due to differences in tubulin isotypes, expression of drug efflux pumps, or other resistance mechanisms.[2] |
| Edge Effects in Multi-well Plates | To minimize "edge effects" where wells on the perimeter of the plate behave differently, avoid using the outer wells for experimental samples or fill them with media to maintain humidity. |
| Compound Incubation Time | The duration of compound exposure can significantly impact the observed cytotoxicity. Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action. |
| Metabolism of the Compound | Consider the metabolic activity of the cell line being used. Some cells may metabolize this compound more rapidly than others, leading to a decrease in its effective concentration over time. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for monitoring microtubule assembly by measuring changes in turbidity.
Materials:
-
Lyophilized, high-purity tubulin (>99% pure)
-
Glycerol
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM in water)
-
This compound stock solution (in DMSO)
-
Temperature-controlled 96-well plate reader or spectrophotometer
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Assay Preparation: In a pre-warmed 96-well plate, add the following to each well:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
This compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%). Include a vehicle control (DMSO only) and a positive control (e.g., paclitaxel for stabilization or nocodazole for destabilization).
-
-
Initiate Polymerization: Add cold, reconstituted tubulin to each well to a final concentration of 2-3 mg/mL. Mix gently.
-
Data Acquisition: Immediately place the plate in the plate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Cell Viability Assay (Resazurin-Based)
This protocol outlines a common method for assessing cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom, black-walled plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media with resazurin only). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of microtubule dynamics and inhibition by this compound.
References
Technical Support Center: Optimizing 20-O-Demethyl-AP3 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of 20-O-Demethyl-AP3 in cell culture experiments. As a metabolite of the potent microtubule inhibitor Ansamitocin P-3, understanding its parent compound's activity is crucial for developing effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a minor metabolite of Ansamitocin P-3.[1] Ansamitocin P-3 is a well-characterized macrocyclic antibiotic that functions as a potent microtubule inhibitor.[1][2] It binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[3][4] Given its structural similarity to Ansamitocin P-3, this compound is presumed to have a similar mechanism of action, though its specific activity may vary.
Q2: What is a recommended starting concentration range for this compound in cell culture?
Q3: How should I prepare and store this compound?
For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: What are the expected cellular effects of this compound treatment?
Based on the activity of Ansamitocin P-3, treatment with this compound is expected to lead to:
-
Disruption of the microtubule network: This can be visualized using immunofluorescence microscopy.
-
Cell cycle arrest at the G2/M phase: This can be quantified using flow cytometry analysis of DNA content.[3]
-
Inhibition of cell proliferation: This can be measured using cytotoxicity assays such as MTT, SRB, or real-time cell analysis.
-
Induction of apoptosis: This can be detected by assays that measure caspase activation, DNA fragmentation (TUNEL), or changes in cell morphology.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | Compound inactivity: The specific activity of this compound may be significantly lower than Ansamitocin P-3. | Increase concentration range: Extend the dose-response curve to higher concentrations (e.g., up to 100 µM). |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., drug efflux pumps). | Use a sensitive control cell line: Test the compound on a cell line known to be sensitive to microtubule inhibitors. | |
| Incorrect compound preparation or storage: The compound may have degraded. | Prepare fresh stock solutions: Ensure proper handling and storage conditions as recommended. | |
| High levels of cell death even at low concentrations. | High sensitivity of the cell line: The cell line may be exceptionally sensitive to microtubule disruption. | Lower the concentration range: Perform a dose-response starting from very low picomolar concentrations. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Check final solvent concentration: Ensure the final solvent concentration is non-toxic to the cells (typically < 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. | Standardize protocols: Maintain consistent cell culture practices, including seeding density and passage number. |
| Compound instability in media: The compound may not be stable in culture medium over the duration of the experiment. | Refresh media with compound: For longer experiments, consider replenishing the media with fresh compound at regular intervals. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of the parent compound, Ansamitocin P-3 , in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Ansamitocin P-3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [3] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [3] |
| U937 | Histiocytic Lymphoma | 180 | [2] |
Table 2: IC50 Values of Ansamitocin P-3 in a Multi-Drug Resistant Cell Line
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [3] |
Key Experimental Protocols
Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Inferred signaling pathway of this compound based on Ansamitocin P-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 20-O-Demethyl-AP3 stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-O-Demethyl-AP3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears to have lost activity. What are the recommended storage conditions?
A1: Proper storage is critical for maintaining the stability and activity of this compound. Degradation can occur if the compound is not stored correctly. Refer to the table below for recommended storage conditions for both powder and solvent-based stock solutions. It is highly recommended to prepare and use solutions on the same day.[] If preparing stock solutions in advance, aliquot them to avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in my culture medium be a factor?
A2: Yes, the stability of this compound can be influenced by the composition of your experimental buffers and culture media. While specific degradation kinetics in various cell culture media have not been extensively published, the parent compound, Ansamitocin P-3, is known to be metabolized by liver microsomes, with demethylation being a key pathway.[2] This suggests that cellular metabolism could contribute to the degradation of this compound over longer incubation times.
Troubleshooting Steps:
-
Minimize Incubation Time: Whenever possible, design experiments with the shortest effective incubation time.
-
Control Experiments: Include appropriate controls, such as a time-course experiment, to assess the stability of the compound's effect over the duration of your assay.
-
Media Components: Be aware that components in your media or serum could potentially interact with the compound. If you suspect an interaction, you can test the compound's stability in your specific media formulation using analytical methods like HPLC.
Q3: What is the primary mechanism of action for this compound, and how can I confirm it is working as expected in my experiments?
A3: this compound is a microtubule inhibitor, similar to its parent compound Ansamitocin P-3.[][2] It exerts its cytotoxic and anti-proliferative effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption typically leads to cell cycle arrest in the G2/M phase.
Confirmation Experiments:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
-
Immunofluorescence Microscopy: Stain cells with antibodies against α-tubulin to visualize the microtubule network. In treated cells, you should observe abnormalities in the mitotic spindle and overall microtubule organization.
-
In Vitro Tubulin Polymerization Assay: To directly assess the effect on microtubule dynamics, you can perform an in vitro tubulin polymerization assay. This compound is expected to inhibit the polymerization of purified tubulin.
Q4: I am seeing unexpected off-target effects or cellular responses. What could be the cause?
A4: While the primary target of this compound is tubulin, like many potent biological compounds, off-target effects can occur, especially at higher concentrations. The parent compound, Ansamitocin P-3, has been shown to interact with other proteins, and it is plausible that this compound could have a similar profile.
Troubleshooting and Investigation:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the optimal concentration range for your experiments. Use the lowest effective concentration to minimize potential off-target effects.
-
Control Compounds: Include a well-characterized microtubule inhibitor with a different chemical structure (e.g., paclitaxel or colchicine) as a control to distinguish between general effects of microtubule disruption and compound-specific off-target effects.
-
Literature Review: Investigate published literature on Ansamitocin P-3 and other maytansinoids to understand their known off-target interactions, which may provide insights into what you are observing.
Quantitative Data Summary
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 years | [] |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In DMSO | 4°C | 2 weeks | [] |
| In DMSO | -20°C | 1 month | [3] |
| In DMSO | -80°C | 6 months | [][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage as indicated in Table 1.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period appropriate to observe effects on the cell cycle (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: A typical workflow for in vitro experiments.
Caption: A decision tree for troubleshooting experiments.
References
Technical Support Center: 20-O-Demethyl-AP3 Experiments
Disclaimer: Information on 20-O-Demethyl-AP3 is limited. This guide provides general best practices and troubleshooting advice for microtubule inhibitors of the ansamitocin class, to which this compound belongs. The experimental protocols and data are representative examples and should be adapted to your specific cell lines and research questions.
This compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic that functions as a microtubule inhibitor.[1][2] This technical guide addresses common pitfalls and frequently asked questions to help researchers optimize their experiments with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: As a derivative of Ansamitocin P-3, this compound is expected to function as a microtubule inhibitor.[1][2] Ansamitocins bind to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.
Q2: I'm observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A2: High cytotoxicity can stem from several factors:
-
Off-target effects: The compound may be inhibiting other kinases or cellular processes. Consider performing a kinome-wide selectivity screen to identify unintended targets.[3]
-
Inappropriate dosage: It's crucial to perform a dose-response curve to determine the lowest effective concentration for your specific cell line.[3]
-
Compound solubility issues: Poor solubility can lead to compound precipitation and non-specific effects. Always check the solubility in your cell culture media and use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[3]
Q3: My experimental results are inconsistent between replicates. What are the common causes?
A3: Inconsistent results are a frequent challenge. Key areas to investigate include:
-
Pipetting accuracy: Ensure your pipettes are calibrated, and consider using a master mix for reagent dispensing to minimize variability.[4]
-
Compound stability: Verify the stability of this compound under your experimental conditions (e.g., in media at 37°C).[3] Degradation can lead to a loss of potency.
-
Cell line-specific effects: The response to a compound can vary significantly between different cell lines.[3] Testing in multiple cell lines can help determine if the observed effects are universal or context-specific.
-
Edge effects in microplates: The outer wells of a microplate are more susceptible to evaporation and temperature changes.[4] It's advisable to avoid using these wells for critical measurements.
Q4: How can I confirm that the observed cellular effects are due to microtubule inhibition?
A4: To validate the on-target effect of this compound, you can perform the following experiments:
-
Immunofluorescence staining: Visualize the microtubule network in treated and untreated cells using an anti-tubulin antibody. Disruption of the network is a hallmark of microtubule inhibitors.
-
Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution. Microtubule inhibitors typically cause a G2/M phase arrest.
-
Western blotting: Probe for changes in the expression of proteins involved in the mitotic checkpoint and apoptosis, such as Cyclin B1, securin, and cleaved caspases.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
The IC50 value, or the half-maximal inhibitory concentration, is a critical measure of a compound's potency. Fluctuations in this value can be problematic.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Enzyme/Cell Activity | Ensure consistent cell passage number and confluency. For in vitro assays, use a consistent lot and concentration of the recombinant enzyme. | More reproducible IC50 values across experiments. |
| Inaccurate Compound Concentration | Verify the stock solution concentration. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. | Consistent compound potency and reliable dose-response curves. |
| Assay Incubation Time | Optimize and standardize the incubation time. For time-dependent inhibitors, IC50 values will change with incubation duration.[5] | A clear understanding of the compound's kinetics and more consistent IC50 values. |
| ATP Concentration (for kinase assays) | If investigating off-target kinase effects, be aware that IC50 values can be influenced by ATP concentration.[6] Standardize the ATP concentration in your assays. | More comparable IC50 data for off-target kinases. |
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
It's not uncommon for a compound to show high potency in an in vitro assay but be less effective in a cellular context.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Permeability | Assess the compound's ability to cross the cell membrane. | Understanding if the compound can reach its intracellular target. |
| Efflux by Transporters | Use cell lines with known expression of efflux pumps (e.g., P-gp) or co-administer an efflux pump inhibitor. | Determine if the compound is being actively removed from the cells. |
| Compound Metabolism | Monitor the compound's stability in the presence of cells or liver microsomes. | Identify if the compound is being rapidly metabolized into inactive forms. |
| High ATP Concentration in Cells | For off-target kinase inhibition, the high intracellular ATP concentration can outcompete ATP-competitive inhibitors.[4] | A better understanding of why in vitro kinase inhibition may not translate to cellular efficacy. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Cell Cycle Markers
Objective: To investigate the effect of this compound on cell cycle regulatory proteins.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 and 10x IC50 concentrations for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Cyclin B1, Phospho-Histone H3, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe and Effective Use of 20-O-Demethyl-AP3
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and effective use of 20-O-Demethyl-AP3 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1] Like its parent compound, it is presumed to act by disrupting microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Ansamitocin P-3 has been shown to depolymerize microtubules and induce apoptosis by binding to tubulin.[2][3][4][5][6]
Q2: What are the primary hazards associated with this compound?
A2: According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical compound used in a research setting, it should be handled with care to avoid inhalation, and contact with skin and eyes.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a suitable respirator should be used.
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the integrity of the compound. Recommended storage conditions are as follows:
-
Powder: Store at -20°C for long-term storage.
-
In solution: Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -20°C or -80°C, but be aware that stability in solution may be limited. Always refer to the supplier's specific recommendations.
Q5: What should I do in case of accidental exposure to this compound?
A5: Follow these first-aid measures in case of accidental exposure:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and its parent compound, Ansamitocin P-3.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed | Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | - Prepare fresh stock solutions from powder for each experiment.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for better stability. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | - Double-check all calculations for dilutions.- Calibrate pipettes regularly.- Perform a dose-response experiment to verify the optimal working concentration. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to microtubule inhibitors. | - Use a sensitive cell line as a positive control (e.g., MCF-7 cells have shown high sensitivity to Ansamitocin P-3).[2][3][4][5][6]- Test a range of concentrations to determine the IC50 for your specific cell line. | |
| Difficulty dissolving the compound | Incorrect solvent: The compound may have poor solubility in the chosen solvent. | - While specific data for this compound is limited, Ansamitocin P-3 is typically dissolved in DMSO.[2] - If using aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Precipitation in media: The compound may precipitate when diluted from a high-concentration stock into aqueous cell culture media. | - Increase the volume of the final dilution to lower the final concentration of the compound.- Vortex or gently warm the solution during dilution to aid solubility. | |
| High background in immunofluorescence staining | Antibody issues: Non-specific binding of primary or secondary antibodies. | - Optimize antibody concentrations.- Include appropriate controls (e.g., secondary antibody only).- Use a blocking solution (e.g., BSA or serum) to reduce non-specific binding. |
| Fixation/permeabilization artifacts: Improper cell fixation or permeabilization can lead to artifacts. | - Test different fixation methods (e.g., paraformaldehyde, methanol).- Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100). | |
| Variability in in vitro tubulin polymerization assay | Inactive tubulin: Tubulin protein may have lost its polymerization competency. | - Use freshly purified or commercially available high-quality tubulin.- Avoid repeated freeze-thaw cycles of tubulin stocks. |
| Incorrect buffer conditions: The polymerization buffer composition is critical for tubulin assembly. | - Ensure the buffer contains GTP and has the correct pH and ionic strength.[7] |
Quantitative Data
Table 1: Cytotoxicity of Ansamitocin P-3 in Various Cancer Cell Lines
| Cell Line | IC50 (pM) |
| MCF-7 (Human breast adenocarcinoma) | 20 ± 3[2][3][4][5][6] |
| HeLa (Human cervical cancer) | 50 ± 0.5[2][3][4][5][6] |
| EMT-6/AR1 (Mouse mammary tumor) | 140 ± 17[2][3][4][5][6] |
| MDA-MB-231 (Human breast adenocarcinoma) | 150 ± 1.1[2][3][4][5][6] |
Table 2: Binding Affinity of Ansamitocin P-3 to Tubulin
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM[2][3][4][5][6] |
Experimental Protocols
1. Cell-Based Assay: Immunofluorescence Staining of Microtubules
This protocol is adapted from studies on Ansamitocin P-3 and can be used to visualize the effect of this compound on the microtubule network in cultured cells.[2]
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 3.7% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst) for 5-10 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
2. In Vitro Assay: Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[7]
-
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution
-
This compound stock solution
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
On ice, add the polymerization buffer to a cuvette or the wells of a microplate.
-
Add the desired concentration of this compound or vehicle control.
-
Add the tubulin protein to the mixture and mix gently.
-
Initiate polymerization by adding GTP and immediately placing the cuvette/plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. A decrease or inhibition of the increase in the presence of the compound suggests it is a microtubule destabilizer.
-
Visualizations
Caption: Experimental workflows for cell-based and in vitro assays.
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing off-target effects of 20-O-Demethyl-AP3
Welcome to the technical support center for 20-O-Demethyl-AP3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a minor metabolite of Ansamitocin P-3, a potent macrocyclic antitumor antibiotic.[1] Ansamitocin P-3 and its analogues, belonging to the maytansinoid class of compounds, are highly effective microtubule inhibitors.[1][2] Their primary mechanism of action is to bind to β-tubulin, a subunit of microtubules, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2]
Q2: What are the known on-target effects of this compound and its parent compound, Ansamitocin P-3?
A2: The primary on-target effect is the disruption of microtubule dynamics. This leads to several observable cellular phenotypes:
-
Inhibition of microtubule polymerization: Ansamitocin P-3 directly inhibits the formation of microtubules.[3]
-
Cell cycle arrest: Cells treated with Ansamitocin P-3 accumulate in the G2/M phase of the cell cycle.[1]
-
Mitotic spindle disruption: The formation of the mitotic spindle is impaired, leading to improper chromosome segregation.
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[2]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not well-documented, we can infer potential off-targets from studies on its parent compound, Ansamitocin P-3, and the maytansinoid class in general. One identified off-target in bacteria is the FtsZ protein, a structural analog of tubulin.[4][5] This suggests that in eukaryotic cells, other tubulin isoforms or proteins with similar binding pockets could be potential off-targets. General off-target toxicities associated with maytansinoids in early clinical trials included neurotoxicity and hepatotoxicity, though these are less of a concern with targeted delivery methods like antibody-drug conjugates.[6]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cell line or system through dose-response studies.
-
Employ proper controls: Always include a vehicle-only control (e.g., DMSO) to account for solvent effects.
-
Validate on-target engagement: Use multiple, independent assays to confirm that the observed phenotype is a result of microtubule disruption.
-
Consider the experimental timeframe: Limit the duration of exposure to the compound to the minimum time required to observe the desired effect.
Q5: What are some common mechanisms of resistance to maytansinoids like Ansamitocin P-3?
A5: Resistance to maytansinoids can arise through various mechanisms, which may be misinterpreted as off-target effects or a lack of compound activity. These include:
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1) or other ATP-binding cassette (ABC) transporters, can actively remove the compound from the cell, reducing its intracellular concentration.[7][8]
-
Alterations in the target: Mutations in the tubulin protein can reduce the binding affinity of the drug.
-
Changes in drug metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.
-
Activation of survival pathways: Upregulation of anti-apoptotic or pro-survival signaling pathways can counteract the cytotoxic effects of the drug.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or microtubule structure. | 1. Compound inactivity: The compound may have degraded. 2. Low compound concentration: The concentration used is too low for the specific cell line. 3. Cell line resistance: The cells may be resistant to maytansinoids. | 1. Check compound integrity: Use a fresh stock of this compound. 2. Perform a dose-response experiment: Test a wide range of concentrations to determine the EC50 for your cell line. 3. Test for resistance: Use a sensitive, non-resistant cell line as a positive control. Investigate potential resistance mechanisms (e.g., MDR1 expression). |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate compound dilution: Errors in preparing serial dilutions. 3. Edge effects in multi-well plates: Evaporation or temperature gradients affecting cells in outer wells. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure proper mixing. 3. Minimize edge effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile media. |
| Observed cytotoxicity does not correlate with microtubule disruption. | 1. Off-target effects: The compound may be inducing cell death through a mechanism other than microtubule inhibition at the concentration used. 2. Apoptosis induction through a different pathway. | 1. Validate on-target effect: Use immunofluorescence to visualize microtubule structure at the cytotoxic concentrations. Perform cell cycle analysis to confirm G2/M arrest. 2. Lower the concentration: Determine if lower concentrations can induce microtubule disruption without causing immediate, widespread cell death. |
| Difficulty visualizing microtubule disruption with immunofluorescence. | 1. Suboptimal antibody concentration: Primary or secondary antibody concentration is not optimal. 2. Poor cell fixation or permeabilization: The microtubule structure is not well-preserved. 3. Timing of observation: The time point for observation may be too early or too late. | 1. Titrate antibodies: Perform a titration of both primary and secondary antibodies to find the optimal staining concentration. 2. Optimize fixation/permeabilization: Refer to the detailed immunofluorescence protocol below and try different fixation methods (e.g., methanol vs. paraformaldehyde). 3. Perform a time-course experiment: Observe cells at multiple time points after treatment to capture the dynamics of microtubule disruption. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Ansamitocin P-3
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
Data for Ansamitocin P-3, the parent compound of this compound.[1]
Table 2: Tubulin Binding Affinity of Ansamitocin P-3
| Parameter | Value |
| Dissociation Constant (Kd) | 1.3 ± 0.7 µM |
Data for Ansamitocin P-3 binding to purified tubulin in vitro.[1]
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[9]
-
Washing: Carefully wash the plates four times with slow-running tap water and allow them to air-dry.[9]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[11]
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and allow them to adhere. Treat with this compound for the desired time.
-
Fixation:
-
Methanol Fixation: Wash cells with PBS, then fix with ice-cold methanol for 5-10 minutes at -20°C.[12]
-
Paraformaldehyde (PFA) Fixation: Wash cells with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for PFA fixation): Wash cells with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.[12]
-
Blocking: Wash cells with PBS and incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Staining: Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 20-O-Demethyl-AP3 Immunofluorescence
Welcome to the technical support center for immunofluorescence (IF) protocols involving 20-O-Demethyl-AP3. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound immunofluorescence experiments.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | 1. Inappropriate primary antibody: The antibody may not be suitable for IF or may not recognize the target epitope after fixation. | - Confirm that the primary antibody has been validated for immunofluorescence applications. - If studying the effects of this compound on microtubules, use an antibody specific for α-tubulin or β-tubulin.[1] |
| 2. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low. | - Perform a titration experiment to determine the optimal antibody dilution. A common starting range for purified antibodies is 1-10 µg/mL.[2] | |
| 3. Inadequate fixation or permeabilization: The fixation method may be masking the antigen, or the permeabilization may be insufficient for antibody penetration. | - For cytoskeletal proteins like tubulin, fixation with cold methanol or a combination of paraformaldehyde and methanol can be effective.[3][4] - Ensure adequate permeabilization with a detergent like Triton X-100, but be mindful that excessive permeabilization can damage cellular structures. | |
| 4. Low protein expression: The target protein may not be highly expressed in the chosen cell line or tissue. | - Confirm protein expression using a complementary technique like Western blotting.[5] | |
| 5. Photobleaching: The fluorophore may have been damaged by excessive exposure to light. | - Minimize light exposure during all steps of the staining and imaging process. - Use an anti-fade mounting medium.[5][6] | |
| High Background Staining | 1. Non-specific antibody binding: The primary or secondary antibody may be binding to off-target sites. | - Increase the concentration of blocking agents like bovine serum albumin (BSA) or normal serum from the species of the secondary antibody.[2][7][8] - Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7] |
| 2. Antibody concentration too high: Excessive antibody concentration can lead to non-specific binding. | - Titrate the primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[7][9] | |
| 3. Inadequate washing: Insufficient washing can leave unbound antibodies behind. | - Increase the number and duration of wash steps after antibody incubations.[5][6] | |
| 4. Autofluorescence: The cells or tissue may have endogenous fluorescence. | - View an unstained sample under the microscope to assess the level of autofluorescence.[5][10] - Use a quenching agent like Sudan Black B or Eriochrome Black T, or perform a sodium borohydride treatment after fixation.[11] | |
| Artifacts or Unexpected Staining Patterns | 1. Cell morphology changes due to this compound: As a microtubule inhibitor, the compound is expected to alter the microtubule network. | - This is the expected outcome of the experiment. Document the changes in microtubule organization, such as depolymerization or bundling. |
| 2. Fixation artifacts: The fixation process can sometimes alter cellular structures. | - Test different fixation methods (e.g., methanol vs. paraformaldehyde) to see if the staining pattern changes. | |
| 3. Cell stress or death: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. | - Perform a dose-response and time-course experiment to determine the optimal conditions for observing microtubule disruption without causing excessive cell death. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I use it in an immunofluorescence experiment?
This compound is a minor metabolite of Ansamitocin P-3, which is known to be a microtubule inhibitor.[1] In immunofluorescence, you would use this compound to visualize its effects on the cellular cytoskeleton, specifically the microtubule network. By staining for proteins like tubulin, you can observe changes in microtubule structure, such as depolymerization, bundling, or altered cellular organization, which are indicative of the compound's biological activity.
Q2: Which primary antibody should I choose for my this compound experiment?
Since this compound is a microtubule inhibitor, the most relevant primary antibodies would be those that target components of the microtubule network. Commonly used and well-validated antibodies for this purpose include:
-
Anti-α-tubulin antibody: To visualize the overall microtubule structure.
-
Anti-β-tubulin antibody: Similar to anti-α-tubulin, for observing the microtubule network.
-
Anti-acetylated tubulin antibody: To label stable, long-lived microtubules.
-
Anti-tyrosinated tubulin antibody: To label dynamic, newly formed microtubules.
Always ensure the antibody you choose is validated for immunofluorescence applications.[1]
Q3: What are the critical controls to include in my immunofluorescence experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the this compound at the same concentration as the experimental samples. This control shows the baseline microtubule structure.
-
Positive Control: If available, use a known microtubule-disrupting agent (e.g., nocodazole or colchicine) to confirm that your staining protocol can detect microtubule alterations.
-
Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.[7]
-
Unstained Control: Examine an unstained sample to assess the level of autofluorescence.[5][10]
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to ensure that the observed staining is due to specific antigen binding and not an artifact of the antibody itself.[5]
Q4: How can I optimize the concentration of this compound and the incubation time?
The optimal concentration and incubation time for this compound will depend on your cell type and the specific effect you wish to observe. It is recommended to perform a dose-response experiment with a range of concentrations and a time-course experiment to identify the ideal conditions. Start with a low concentration and gradually increase it, while monitoring for both microtubule disruption and signs of cytotoxicity.
Experimental Protocols
Standard Immunofluorescence Protocol for Microtubule Staining
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate amount of time. Include a vehicle-treated control.
-
Fixation:
-
Permeabilization:
-
If using paraformaldehyde fixation, wash the cells three times with PBS.
-
Permeabilize with Triton X-100 in PBS for 5-10 minutes.[4]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block for 1 hour at room temperature in Blocking Buffer to reduce non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining:
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.[4]
-
Wash once with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: Logic diagram for troubleshooting common IF issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Protocol for Cell-based Assays Requiring Methanol Fixation | Cell Signaling Technology [cellsignal.com]
- 4. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. arigobio.com [arigobio.com]
addressing batch-to-batch variability of 20-O-Demethyl-AP3
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability of 20-O-Demethyl-AP3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a minor metabolite of Ansamitocin P-3.[1][2] Ansamitocin P-3 is a macrocyclic antitumor antibiotic that functions as a microtubule inhibitor.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of complex molecules like this compound can arise from several factors during its synthesis and purification. These can include:
-
Purity Levels: Differences in the final purity of the compound between batches.
-
Impurity Profile: Variation in the types and quantities of residual impurities from the synthesis, such as starting materials, reagents, or by-products.
-
Solvent Content: Residual solvents from the purification process can vary.
-
Stability and Degradation: Improper storage or handling can lead to degradation, introducing new impurities.
Q3: How can I minimize the impact of batch-to-batch variability on my experiments?
To minimize the impact of variability, it is crucial to:
-
Qualify New Batches: Before use in critical experiments, each new batch should be qualified against a previously characterized reference batch.
-
Consistent Storage: Store all batches under the recommended conditions as specified in the Certificate of Analysis to prevent degradation.[1]
-
Use Controls: Always include positive and negative controls in your experiments to help differentiate between variability in your compound and other experimental factors.[3][4]
-
Standardized Protocols: Adhere to standardized experimental protocols to reduce procedural variability.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays (e.g., viability, apoptosis).
-
Question: I am observing different IC50 values or a different magnitude of effect with a new batch of this compound compared to a previous one. What should I do?
-
Answer:
-
Verify Compound Identity and Purity: Confirm the identity and purity of the new batch using analytical methods such as HPLC/UPLC-MS and NMR. Compare the analytical data with the Certificate of Analysis and data from previous batches if available.
-
Check for Solubility Issues: Ensure the compound is fully dissolved. Inconsistent solubility can lead to variations in the effective concentration.
-
Perform a Dose-Response Curve Comparison: Run a parallel dose-response experiment comparing the new batch with a previously validated batch. This will help quantify the difference in potency.
-
Review Experimental Protocol: Ensure that all other experimental parameters, such as cell passage number, seeding density, and incubation times, are consistent.
-
Issue 2: Unexpected toxicity or off-target effects in animal studies.
-
Question: My in vivo study using a new batch of this compound is showing unexpected toxicity or a different phenotype. How can I troubleshoot this?
-
Answer:
-
Analyze Impurity Profile: A different impurity profile in the new batch could be responsible for the unexpected biological activity. A thorough analysis by mass spectrometry can help identify any new or elevated impurities.
-
Vehicle and Formulation Check: Prepare the dosing formulation fresh and ensure the vehicle is not contributing to the toxicity.
-
Dose Confirmation: Analytically confirm the concentration of this compound in the dosing solution.
-
Pilot Study: Conduct a small-scale pilot study with the new batch to re-establish the maximum tolerated dose (MTD) before proceeding with larger-scale experiments.
-
Issue 3: Difficulty in reproducing previously published data.
-
Question: I am unable to reproduce published findings using a new batch of this compound. What could be the reason?
-
Answer:
-
Reagent Quality: The quality of reagents and solvents can significantly impact experimental outcomes.[5] Ensure all other reagents in your experiment are of high quality and have not expired.
-
Experimental Scale: Sometimes, results can vary depending on the reaction scale.[5] Try to replicate the experiment on the same scale as the original procedure.
-
Thorough Protocol Review: Carefully review the published methodology for subtle details that might have been overlooked, such as stirring speed or the order of reagent addition.[5]
-
Data Presentation
To systematically track and compare different batches of this compound, we recommend maintaining a detailed log. Below is a template table for summarizing key quantitative data for each batch.
| Parameter | Batch A (Date) | Batch B (Date) | Batch C (Date) | Acceptance Criteria |
| Purity (by HPLC, %) | >98% | |||
| Major Impurity 1 (%) | <0.5% | |||
| Major Impurity 2 (%) | <0.5% | |||
| Residual Solvent (ppm) | As per specification | |||
| In Vitro Potency (IC50, µM) | Within 2-fold of reference | |||
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from different batches in cell culture medium. Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Ansamitocin P-3 and its Metabolite, 20-O-Demethyl-AP3
In the landscape of potent anti-cancer agents, maytansinoids have garnered significant attention for their profound cytotoxic effects. Ansamitocin P-3, a member of this class, is a well-characterized microtubule inhibitor with demonstrated efficacy against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of Ansamitocin P-3 and its metabolite, 20-O-Demethyl-AP3. While extensive data is available for the parent compound, information regarding the cytotoxic potential of this compound is notably absent in publicly available scientific literature.
Quantitative Cytotoxic Activity
Ansamitocin P-3 has demonstrated potent cytotoxic activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3[1] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5[1] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1[1] |
| A-549 | Lung Carcinoma | 4 x 10^-7 µg/mL |
| HT-29 | Colorectal Adenocarcinoma | 4 x 10^-7 µg/mL |
| HCT-116 | Colorectal Carcinoma | 0.081 nM |
| U937 | Histiocytic Lymphoma | 0.18 nM[2] |
Note: Currently, there is no publicly available data on the cytotoxic activity (IC50 values) of this compound against any cancer cell lines. It is identified as a minor metabolite of Ansamitocin P-3.
Mechanism of Action: Ansamitocin P-3
Ansamitocin P-3 exerts its potent anti-proliferative effects by disrupting microtubule dynamics, which are crucial for cell division.[1] The compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[1] This interaction inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1]
The disruption of microtubule function activates the spindle assembly checkpoint, leading to a block in the mitotic phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through a p53-mediated pathway.[1]
Experimental Protocols
The cytotoxic activity of Ansamitocin P-3 is typically evaluated using in vitro cell-based assays. A commonly employed method is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay Protocol
This assay determines cell density based on the measurement of cellular protein content.
1. Cell Plating:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
The following day, the cell culture medium is replaced with fresh medium containing various concentrations of Ansamitocin P-3. A vehicle control (e.g., DMSO) is also included.
-
The plates are then incubated for a specified period, typically 48 to 72 hours.
3. Cell Fixation:
-
After the incubation period, the supernatant is discarded, and the cells are fixed to the plate by adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
4. Staining:
-
The TCA solution is removed, and the plates are washed with water and air-dried.
-
The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
5. Solubilization and Absorbance Reading:
-
Unbound SRB is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a wavelength of 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
6. Data Analysis:
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Ansamitocin P-3 is a highly potent cytotoxic agent with a well-defined mechanism of action involving the disruption of microtubule dynamics and the induction of apoptosis. Its efficacy has been demonstrated across a range of cancer cell lines with IC50 values in the picomolar to nanomolar range. In contrast, there is a significant gap in the scientific literature regarding the cytotoxic activity of its metabolite, this compound. Further research is warranted to elucidate the biological activity of this metabolite and to determine if it contributes to the overall pharmacological profile of Ansamitocin P-3. This would provide a more complete understanding of the structure-activity relationships within this class of potent anti-cancer compounds.
References
A Comparative Analysis of 20-O-Demethyl-AP3 and Other Maytansinoids in Cancer Research
A detailed examination of the cytotoxic efficacy of 20-O-Demethyl-AP3 in relation to other prominent maytansinoid derivatives, supported by experimental data and methodologies, offers valuable insights for researchers and drug development professionals in the field of oncology.
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in cancer therapy due to their profound cytotoxic effects. These compounds disrupt the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a comparative overview of the efficacy of this compound, a metabolite of the maytansinoid ansamitocin P-3, against other well-characterized maytansinoids.
Efficacy Comparison of Maytansinoids
The in vitro cytotoxicity of maytansinoids is a key indicator of their potential as anti-cancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies detailing the IC50 of this compound against other maytansinoids are not extensively available in publicly accessible literature, data on its parent compound, ansamitocin P-3, and other prominent maytansinoids provide a basis for preliminary comparison.
Ansamitocin P-3 has demonstrated potent cytotoxic activity against various cancer cell lines. For instance, in MCF-7 human breast cancer cells, ansamitocin P-3 exhibited an IC50 value of 20 ± 3 pM[1]. This indicates a higher potency than its parent molecule, maytansine, which has a reported IC50 of 710 pM in the same cell line[1]. Other maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), are widely used as payloads in antibody-drug conjugates (ADCs) and have shown sub-nanomolar cytotoxicity against various cancer cell lines.
To provide a comprehensive comparison, the following table summarizes the available IC50 values for various maytansinoids against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Maytansinoid | Cell Line | Cancer Type | IC50 Value |
| Ansamitocin P-3 | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[1] |
| HeLa | Cervical Cancer | 50 ± 0.5 pM[1] | |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 pM[1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[1] | |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL[2] | |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL[2] | |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM[1] |
Note: Data for this compound is not available in the reviewed literature. The table will be updated as new information becomes available.
Mechanism of Action: Microtubule Disruption and Apoptosis
Maytansinoids exert their cytotoxic effects by interfering with microtubule function. This disruption of the cellular cytoskeleton triggers a cascade of events culminating in programmed cell death, or apoptosis.
Microtubule Depolymerization Workflow
The primary mechanism of action for maytansinoids is the inhibition of tubulin polymerization. By binding to tubulin, they prevent the formation of microtubules, which are essential for various cellular processes, including cell division.
Caption: Maytansinoid-induced microtubule disruption workflow.
Apoptotic Signaling Pathway
The mitotic arrest induced by maytansinoids activates the intrinsic apoptotic pathway. This complex signaling cascade involves the activation of various pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately leading to the activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptotic pathway activated by maytansinoids.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity and microtubule polymerization data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Maytansinoids (this compound and others for comparison)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the maytansinoids in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Maytansinoids
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in polymerization buffer on ice. Prepare solutions of the maytansinoid compounds at various concentrations.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTP, and glycerol. Add the maytansinoid compounds to the respective wells. Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for polymerization inhibition).
-
Polymerization Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate and extent of tubulin polymerization in the presence of the test compounds can be compared to the controls to determine their inhibitory or enhancing effects.
Conclusion
This compound, as a metabolite of the potent maytansinoid ansamitocin P-3, holds promise as an anti-cancer agent. While direct comparative efficacy data remains to be fully elucidated in the public domain, the established high potency of its parent compound suggests that this compound warrants further investigation. The experimental protocols detailed herein provide a framework for conducting such comparative studies, which are crucial for advancing our understanding of maytansinoid structure-activity relationships and for the development of novel, more effective cancer therapeutics. Future research focused on the direct comparison of this compound with clinically relevant maytansinoids like DM1 and DM4 will be invaluable to the drug development community.
References
Comparative Analysis of 20-O-Demethyl-AP3: An Evaluation Based on its Parent Compound, Ansamitocin P-3
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential cross-reactivity of 20-O-Demethyl-AP3 in various cancer models. Due to a significant lack of direct experimental data for this compound in publicly available research, this comparison is primarily based on the well-documented anti-cancer activity of its parent compound, Ansamitocin P-3. It is inferred from metabolic studies that the 20-O-demethylation has a negligible effect on the molecule's biological activity, suggesting a similar efficacy profile.
Introduction to this compound and Ansamitocin P-3
This compound is a metabolite of Ansamitocin P-3, a potent microtubule-depolymerizing agent that exhibits significant cytotoxic activity against a broad range of cancer cell lines. Ansamitocin P-3 belongs to the maytansinoid family of compounds, which are known for their anti-mitotic effects. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Comparative Efficacy in Cancer Models (Based on Ansamitocin P-3 Data)
The following table summarizes the cytotoxic activity of Ansamitocin P-3 across various human cancer cell lines. This data serves as a proxy for the expected activity of this compound.
| Cell Line | Cancer Type | IC₅₀ (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1] |
| HeLa | Cervical Carcinoma | 50 ± 0.6 | [1] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1] |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | [2] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL | [2] |
Mechanism of Action: Microtubule Inhibition
Ansamitocin P-3, and by extension this compound, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
Caption: Signaling pathway of Ansamitocin P-3 leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer activity of Ansamitocin P-3, which can be adapted for this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The compound (Ansamitocin P-3 or this compound) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Cells are treated with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Caption: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
While the available data on Ansamitocin P-3 strongly suggests that its metabolite, this compound, is a potent anti-cancer agent, direct experimental validation is crucial. Future research should focus on the following:
-
Direct Comparative Studies: Performing head-to-head cytotoxicity assays of this compound and Ansamitocin P-3 across a wide panel of cancer cell lines.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetic Profiling: Determining the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion.
The insights gained from such studies will be invaluable for the further development of this compound as a potential therapeutic agent for cancer.
References
Confirming Target Engagement of 20-O-Demethyl-AP3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the target engagement of 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3. Given that this compound is a derivative of a known tubulin-binding agent, its primary target is presumed to be tubulin. This document outlines key experimental approaches to validate this interaction and compares its potential activity with its parent compound and other well-established microtubule-targeting agents.
Executive Summary
Data Presentation: Comparative Analysis of Tubulin Inhibitors
To effectively evaluate the target engagement of this compound, its performance should be benchmarked against its parent compound, Ansamitocin P-3, and other standard tubulin inhibitors. The following table summarizes key quantitative data for these comparators. The same assays should be performed for this compound to populate this table and enable a direct comparison.
| Compound | Target | Assay Type | Key Parameter | Value |
| Ansamitocin P-3 | Tubulin | Tubulin Polymerization | IC50 | 3.4 µM[1] |
| Tubulin | Tubulin Binding (Fluorescence Quenching) | Kd | 1.3 ± 0.7 µM[2] | |
| Various Cancer Cell Lines | Cytotoxicity (e.g., MTT, SRB assay) | IC50 | 20 pM - 0.18 nM[2][3] | |
| Vinblastine | Tubulin | Tubulin Polymerization | IC50 | ~1 µM |
| Tubulin | Tubulin Binding | Kd | ~0.1 µM (high-affinity sites on microtubules)[4] | |
| Colchicine | Tubulin | Tubulin Polymerization | IC50 | ~1 µM |
| Paclitaxel (Taxol) | Tubulin | Tubulin Polymerization | EC50 | Varies (promotes polymerization) |
Experimental Protocols for Target Engagement
To confirm that this compound directly engages with tubulin, a series of in vitro and cellular assays are recommended.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Methodology:
-
Reagents: Purified tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2), and the test compounds (this compound, Ansamitocin P-3, and controls like Vinblastine or Paclitaxel).
-
Procedure:
-
On ice, mix tubulin with the polymerization buffer.
-
Add various concentrations of the test compound or vehicle control.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in turbidity over time at 340 nm using a spectrophotometer.
-
-
Data Analysis: Plot the maximum velocity of polymerization against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for stabilizers).
Microtubule Co-sedimentation Assay
This assay determines the direct binding of a compound to microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP, Paclitaxel (to stabilize microtubules), and the test compound.
-
Procedure:
-
Polymerize tubulin into microtubules and stabilize with Paclitaxel.
-
Incubate the microtubules with various concentrations of the test compound.
-
Centrifuge the mixture at high speed to pellet the microtubules.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot to determine the amount of the compound bound to the microtubules.
-
-
Data Analysis: Quantify the amount of compound in the pellet relative to the total amount to determine the binding affinity (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to Ansamitocin P-3).
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
-
Thermal Challenge:
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Alternatively, for an in-cell CETSA, heat the intact cells.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble tubulin in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis: Plot the amount of soluble tubulin as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates stabilization of tubulin by the compound, confirming target engagement.
Visualizing Workflows and Pathways
Experimental Workflow for Target Engagement Confirmation
The following diagram illustrates the logical flow of experiments to confirm the target engagement of this compound.
Caption: Workflow for confirming tubulin as the target of this compound.
Signaling Pathway of Microtubule Disruption
This diagram depicts the general signaling cascade initiated by microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule disruption by this compound.
By following the outlined experimental protocols and comparing the resulting data with the provided benchmarks, researchers can effectively confirm and quantify the target engagement of this compound, providing a solid foundation for further drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 20-O-Demethyl-AP3 and its Synthetic Analogs: A Guide for Drug Development Professionals
An in-depth evaluation of the anti-mitotic agent 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3, and its potential synthetic analogs. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to inform future research and development in cancer therapeutics.
Introduction
Maytansinoids, a class of potent anti-mitotic agents, have garnered significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs). Ansamitocin P-3 is a well-characterized maytansinoid that exerts its cytotoxic effects by inhibiting microtubule assembly, leading to mitotic arrest and subsequent apoptosis. This compound is a metabolite of Ansamitocin P-3. Understanding the comparative efficacy and structure-activity relationships (SAR) of this compound and its synthetic analogs is crucial for the development of next-generation microtubule-targeting cancer therapies. This guide provides a comparative overview of this compound and proposes synthetic analogs for future investigation.
Mechanism of Action: Microtubule Destabilization and Apoptotic Induction
The primary mechanism of action for Ansamitocin P-3 and its analogs, including this compound, is the disruption of microtubule dynamics. These compounds bind to tubulin, the fundamental protein subunit of microtubules, and inhibit their polymerization. This interference with microtubule formation and function has profound consequences for rapidly dividing cells, particularly during mitosis.
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein. Activation of p53 leads to the upregulation of pro-apoptotic proteins, resulting in programmed cell death.
Comparative Performance Analysis
To provide a framework for comparison, the following table summarizes the known cytotoxic activity of Ansamitocin P-3 against various cancer cell lines and presents a qualitative comparison for this compound based on the available in vivo data. Hypothetical synthetic analogs are proposed to explore the structure-activity relationship at the C-20 position.
Table 1: Comparative Cytotoxicity of Ansamitocin P-3, this compound, and Proposed Synthetic Analogs
| Compound | Modification | Target Cell Line | IC50 (pM) | In Vivo Activity Comparison |
| Ansamitocin P-3 | (Parent Compound) | MCF-7 (Breast) | 20 ± 3 | Baseline |
| HeLa (Cervical) | 50 ± 0.5 | |||
| EMT-6/AR1 (Breast) | 140 ± 17 | |||
| MDA-MB-231 (Breast) | 150 ± 1.1 | |||
| This compound | O-demethylation at C-20 | P-388, L-1210 (Leukemia) | Data not available | More active than Ansamitocin P-3 |
| Analog 1 (Hypothetical) | 20-O-Ethyl-AP3 | - | - | Potentially reduced activity |
| Analog 2 (Hypothetical) | 20-O-Propyl-AP3 | - | - | Potentially further reduced activity |
| Analog 3 (Hypothetical) | 20-Keto-AP3 | - | - | Activity to be determined |
IC50 values for Ansamitocin P-3 are sourced from published literature. The activity of this compound is qualitatively assessed based on in vivo data. The proposed analogs are for investigational purposes.
Experimental Protocols
To enable rigorous comparative analysis, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Ansamitocin P-3, this compound, and synthetic analogs) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the assembly of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and varying concentrations of the test compounds in a suitable buffer.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound and its analogs.
Caption: Workflow for comparing this compound and its analogs.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising anti-mitotic agent, potentially exhibiting greater in vivo efficacy than its parent compound, Ansamitocin P-3. To fully elucidate its therapeutic potential, further rigorous investigation is warranted. The proposed synthetic analogs will enable a systematic exploration of the structure-activity relationship at the C-20 position, providing valuable insights for the design of novel maytansinoid-based cancer therapeutics with improved potency and pharmacological properties. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such a comparative analysis.
Validating In Vitro Findings of 20-O-Demethyl-AP3's Parent Compound, Ansamitocin P-3, In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for Ansamitocin P-3 (AP-3), the parent compound of 20-O-Demethyl-AP3. Due to the limited availability of direct data for this compound, this document focuses on AP-3 as a proxy, comparing its performance with established alternative microtubule inhibitors, paclitaxel and vincristine.
Executive Summary
Ansamitocin P-3, a potent microtubule inhibitor, has demonstrated significant anti-proliferative activity in vitro across a range of cancer cell lines. As a maytansinoid, its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] this compound is a known metabolite of Ansamitocin P-3, and while direct in vivo data for this specific metabolite is scarce, understanding the in vivo performance of its parent compound is crucial for inferring its potential therapeutic efficacy and challenges. This guide summarizes the available in vitro and in vivo data for Ansamitocin P-3 and compares it with the well-characterized microtubule-targeting agents paclitaxel and vincristine, providing a framework for evaluating its potential in drug development.
In Vitro Activity Comparison
Ansamitocin P-3 and its alternatives, paclitaxel and vincristine, all target microtubules but through different mechanisms, leading to varying potencies across different cancer cell lines.
| Compound | Mechanism of Action | Target Cell Lines | IC50 Range | Reference |
| Ansamitocin P-3 | Microtubule depolymerization by binding to tubulin | MCF-7, HeLa, EMT-6/AR1, MDA-MB-231 | 20 pM - 150 pM | [3] |
| Paclitaxel | Microtubule stabilization by preventing depolymerization | A549, NCI-H23, NCI-H460, DMS-273 | 4 nM - 24 nM | [4] |
| Vincristine | Microtubule depolymerization by binding to tubulin | Rd76-9 (rhabdomyosarcoma) | ~3.0 nM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by microtubule inhibitors and a typical experimental workflow for in vivo validation in a xenograft mouse model.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 20-O-Demethyl-AP3 Against Known Microtubule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3, against established microtubule-targeting agents: Paclitaxel, Vincristine, and Colchicine. The data presented herein is collated from multiple studies to offer an objective analysis of their relative performance, mechanisms of action, and cellular effects.
Executive Summary
Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, making them a prime target for anticancer therapies. This guide evaluates the efficacy of this compound, represented by its parent compound Ansamitocin P-3, in comparison to three well-characterized microtubule inhibitors. Ansamitocin P-3, a maytansinoid, demonstrates exceptional potency in inhibiting cancer cell proliferation, often at picomolar concentrations, by depolymerizing microtubules. This positions it as a significant compound of interest, with a distinct mechanistic profile compared to the microtubule-stabilizing effects of Paclitaxel and the depolymerizing actions of Vincristine and Colchicine.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ansamitocin P-3 and the benchmark microtubule inhibitors across various human cancer cell lines. It is important to note that direct comparisons of absolute IC50 values should be made with caution due to variations in experimental conditions between studies, such as cell lines and drug exposure times.
Table 1: Direct Comparison of IC50 Values for Ansamitocin P-3 and Colchicine.
| Cell Line | Ansamitocin P-3 (nM) | Colchicine (nM) |
| A549 (Non-Small Cell Lung Cancer) | 0.33 ± 0.13 | 25.63 ± 9.17 |
| NCI-H69 (Small Cell Lung Cancer) | 0.69 ± 0.04 | 10.10 ± 2.11 |
Data from a 72-hour cell viability assay.[1]
Table 2: Comparative IC50 Values of Maytansine (Parent Compound of Ansamitocin P-3), Paclitaxel, and Vinblastine.
| Cell Line | Maytansine (nmol/L) | Paclitaxel (nmol/L) | Vinblastine (nmol/L) |
| COLO 205 (Colon Adenocarcinoma) | 0.2 ± 0.02 | 3.1 ± 0.3 | 0.7 ± 0.1 |
| COLO 205 MDR (Multidrug-Resistant) | 1.6 ± 0.2 | 40 ± 5 | 12 ± 2 |
Table 3: IC50 Values of Ansamitocin P-3 and Benchmark Inhibitors in Various Cancer Cell Lines (from multiple sources).
| Compound | Cell Line | IC50 |
| Ansamitocin P-3 | MCF-7 (Breast Adenocarcinoma) | 20 ± 3 pM |
| HeLa (Cervical Carcinoma) | 50 ± 0.6 pM | |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17 pM | |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1 pM | |
| Paclitaxel | SK-BR-3 (Breast Cancer) | ~5 nM |
| MDA-MB-231 (Triple Negative Breast Cancer) | ~10 nM | |
| T-47D (Breast Cancer) | ~2.5 nM | |
| Vincristine | A549 (Lung Cancer) | 40 nM |
| MCF-7 (Breast Cancer) | 5 nM | |
| 1A9 (Ovarian Cancer) | 4 nM | |
| Colchicine | BT-12 (Atypical Teratoid/Rhabdoid Tumor) | 16 nM |
| BT-16 (Atypical Teratoid/Rhabdoid Tumor) | 56 nM |
Mechanisms of Action
The primary mechanism of action for these compounds involves their interaction with tubulin, the protein subunit of microtubules. However, their effects on microtubule dynamics differ significantly.
-
This compound (via Ansamitocin P-3): Ansamitocin P-3 is a potent microtubule depolymerizing agent.[2] It binds to the vinblastine-binding site on β-tubulin, leading to the disassembly of microtubules.[2] This disruption of the microtubule network results in a mitotic block and subsequent apoptosis.[2] Ansamitocin P-3 has been shown to bind to purified tubulin with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[2]
-
Paclitaxel (Taxol): In contrast to Ansamitocin P-3, Paclitaxel is a microtubule-stabilizing agent. It binds to the interior of the microtubule, promoting the assembly of tubulin into hyperstable, non-functional microtubules. This suppression of microtubule dynamics also leads to mitotic arrest and apoptosis.
-
Vincristine: Similar to Ansamitocin P-3, Vincristine is a microtubule-destabilizing agent. It binds to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules. This results in the arrest of cells in the metaphase of mitosis.
-
Colchicine: Colchicine is another microtubule-depolymerizing agent that binds to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to their disassembly and causing a block in mitosis.
Caption: Mechanism of action of microtubule inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Ansamitocin P-3 from 1 pM to 1000 pM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., 0.1% DMSO) should be included.
-
Cell Fixation: After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.
-
Incubation: Incubate the tubulin solution with various concentrations of the test compound or a vehicle control on ice.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which is proportional to the mass of microtubules formed.
-
Data Analysis: Determine the initial rate of polymerization and the plateau of absorbance for each concentration of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.
-
Cell Treatment: Treat cells with the desired concentration of the microtubule inhibitor (e.g., 100 pM Ansamitocin P-3) for a specific time (e.g., 24 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Signaling pathway of microtubule inhibitor-induced cell cycle arrest.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with the microtubule inhibitor or vehicle control for the desired time.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent solution, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound, as represented by its parent compound Ansamitocin P-3, is an exceptionally potent microtubule-depolymerizing agent with cytotoxic activity against a broad range of cancer cell lines at picomolar to nanomolar concentrations. Its mechanism of action, involving binding to the vinblastine site on tubulin, distinguishes it from other classes of microtubule inhibitors such as the taxanes and colchicine site binders. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the evaluation and advancement of novel microtubule-targeting anticancer therapies.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 20-O-Demethyl-AP3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 20-O-Demethyl-AP3, a minor metabolite of the potent microtubule inhibitor and antitumor antibiotic, Ansamitocin P-3.[1] Due to the cytotoxic potential of its parent compound, this compound should be handled with extreme caution, and its disposal must adhere to stringent protocols for hazardous chemical waste.
Core Principles of Hazardous Waste Management
The disposal of any hazardous chemical waste is governed by the "cradle to grave" concept, which holds the generator responsible for the waste from its creation to its final disposal.[2] This underscores the importance of proper identification, segregation, containment, and labeling of all chemical waste streams.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on best practices for the disposal of cytotoxic and hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EH&S) office for specific guidelines and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of damage before use and dispose of them as hazardous waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary.
2. Waste Segregation and Collection:
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[2]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible chemicals can react violently or produce toxic gases.
-
Solid Waste: This includes contaminated labware (e.g., pipette tips, vials, gloves, and bench paper). Place these items in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
3. Container Labeling: Proper labeling is critical for safe handling and disposal. The hazardous waste label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The composition of the waste, including all chemical constituents and their approximate percentages.
4. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[3] This area should be clearly marked.
-
Secure Containment: Keep the waste container tightly sealed except when adding waste.[2]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregation: Store containers of this compound waste away from incompatible materials.
5. Disposal Pickup:
-
Scheduled Pickups: Contact your institution's EH&S office to schedule a pickup for your full hazardous waste container.
-
Container Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA. Once a container is full, it must be removed from the SAA within three days.[3]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Scenario | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes. Seek medical attention.[4][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.[4] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of 20-O-Demethyl-AP3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as 20-O-Demethyl-AP3. While a Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, its parent compound, Ansamitocin P-3, is a known microtubule inhibitor and antitumor agent.[1] This lineage necessitates a cautious approach, treating this compound with the stringent handling and disposal protocols appropriate for cytotoxic agents to ensure the safety of both personnel and the environment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE levels, drawing from best practices for handling cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or aerosol generation. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If aerosolization is possible outside of a fume hood, a NIOSH-approved respirator is recommended. | A chemical fume hood provides primary containment. Respirators offer protection in situations with higher risk of inhalation exposure. |
Operational Plan: From Receipt to Use
A meticulous operational plan ensures safety at every step of the handling process.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated area.
-
Store this compound according to the manufacturer's recommendations, typically at room temperature in the continental US, though this may vary elsewhere.[1] Keep the container tightly sealed in a well-ventilated area.
Preparation and Handling:
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.
-
Employ dedicated labware for handling the compound. If non-disposable labware is used, it must be decontaminated thoroughly after use.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound should be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-proof container, also labeled as "Cytotoxic Waste." Do not pour any waste down the drain.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
Decontamination and Final Disposal:
-
Work surfaces and equipment should be decontaminated using a suitable cleaning agent, such as a detergent solution followed by 70% ethanol.
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via incineration.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is a fundamental method to determine if a compound affects the polymerization of tubulin, the protein that forms microtubules.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general-purpose tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) to a final concentration of 1-3 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing GTP.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Initiate polymerization by adding the GTP-containing reaction buffer.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the control to determine the inhibitory or stabilizing effect of this compound on microtubule formation.
-
Signaling Pathway: Microtubule Inhibition and Cell Fate
Microtubule inhibitors, such as the parent compound of this compound, exert their cytotoxic effects by disrupting the normal function of microtubules. This interference triggers a cascade of cellular events leading to cell death.
The primary mechanism involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By either inhibiting the polymerization (assembly) or promoting the depolymerization (disassembly) of tubulin, these compounds prevent proper chromosome segregation. This leads to an arrest of the cell cycle, typically at the G2/M phase. Prolonged mitotic arrest activates cellular stress pathways, such as the JNK/AP-1 pathway, and ultimately induces apoptosis (programmed cell death).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
